Benzyl (4-bromo-2-methylphenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJDMLNYSWZIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682141 | |
| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-07-8 | |
| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Benzyl (4-bromo-2-methylphenyl)carbamate. The document details the necessary precursors, reaction steps, and purification methods, compiling information from established chemical synthesis principles. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT language diagram.
Overview of the Synthesis Pathway
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between 4-bromo-2-methylaniline and benzyl chloroformate. This standard method for carbamate formation is a reliable and well-documented approach in organic chemistry. The key starting material, 4-bromo-2-methylaniline, can be synthesized from 2-methylaniline (o-toluidine) through a three-step process involving protection of the amine group, electrophilic aromatic bromination, and subsequent deprotection.
Physicochemical Properties and Data
A summary of the key physicochemical properties of the target compound and its immediate precursors is provided below for easy reference.
Table 1: Physicochemical Data of this compound [1]
| Property | Value |
| CAS Number | 1245563-07-8 |
| Molecular Formula | C₁₅H₁₄BrNO₂ |
| Molecular Weight | 320.18 g/mol |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Complexity | 292 |
| LogP | 4.58 |
Table 2: Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-bromo-2-methylaniline | C₇H₈BrN | 186.05 | Nucleophile |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Electrophile |
Experimental Protocols
The synthesis of this compound is presented in two main stages: the preparation of the precursor 4-bromo-2-methylaniline, followed by its reaction to form the final carbamate product.
Synthesis of 4-bromo-2-methylaniline
The preparation of 4-bromo-2-methylaniline is a multi-step process that begins with the protection of the amino group of 2-methylaniline, followed by bromination and deprotection.[2]
Step 1: Protection of 2-methylaniline
-
In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.
-
Stir the mixture at a constant temperature of 50°C.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product, N-(2-methylphenyl)acetamide.
-
Filter the precipitate, wash with water, and dry to obtain the white, crystalline product.
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide to the solution.
-
Reflux the mixture with rapid stirring for approximately 4 hours.
-
After cooling, the solid product, N-(4-bromo-2-methylphenyl)acetamide, is collected, washed (e.g., with hot water), and dried.
Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
-
Combine the N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane.
-
Reflux the mixture for 1.5 to 2.5 hours.
-
After cooling, neutralize the reaction mixture with an ammonia solution to a pH of 8-10.
-
The resulting precipitate is filtered off, and the filtrate is allowed to separate into aqueous and organic phases.
-
The organic phase is retained, washed, and dried over anhydrous magnesium sulfate.
-
The drying agent is filtered off, and the solvent is removed. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-2-methylaniline.[2]
Synthesis of this compound
This procedure is based on general methods for carbamate synthesis.[3]
-
Dissolve 4-bromo-2-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.05 equivalents) in the same solvent to the cooled mixture over a period of 20-30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride precipitate.
-
Filter the mixture to remove the salt.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/propan-2-ol).[3][4]
Visualized Synthesis and Workflow
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Concluding Remarks
This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The procedures are based on well-established chemical principles for the formation of carbamates and the synthesis of the required aniline precursor. Researchers and professionals in drug development can utilize this guide as a foundational resource for the laboratory-scale preparation of this compound. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
An In-depth Technical Guide on Benzyl (4-bromo-2-methylphenyl)carbamate
CAS Number: 1245563-07-8
This technical guide provides a comprehensive overview of Benzyl (4-bromo-2-methylphenyl)carbamate, a chemical intermediate with significant applications in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a carbamate derivative with the molecular formula C15H14BrNO2. The table below summarizes its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C15H14BrNO2 |
| Molecular Weight | 320.18 g/mol |
| CAS Number | 1245563-07-8 |
| Appearance | Solid (presumed) |
| Purity | Typically >95% for laboratory use |
Synthesis
A documented method for the synthesis of this compound involves the reaction of 2-bromo-4-methylaniline with benzyl chloroformate.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-Bromo-4-methylaniline (5.00 g, 26.9 mmol)
-
Benzyl chloroformate (5.75 mL, 40.3 mmol)
-
Sodium Carbonate (Na2CO3) (4.27 g, 40.3 mmol)
-
Toluene (100 mL)
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 2-bromo-4-methylaniline, benzyl chloroformate, and sodium carbonate is prepared in toluene.
-
The reaction mixture is stirred under a nitrogen atmosphere at room temperature for 20 hours.
-
Following the reaction period, the mixture is diluted with ethyl acetate.
-
The organic layer is washed with water (100 mL).
-
Further purification steps, such as drying of the organic layer and removal of solvent under reduced pressure, would typically follow to isolate the final product, this compound.
The following diagram illustrates the general workflow for this synthesis.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of selective Focal Adhesion Kinase (FAK) inhibitors.[2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2]
The Focal Adhesion Kinase (FAK) Signaling Pathway
The FAK signaling pathway is a central hub for signals originating from integrins, which mediate cell-extracellular matrix interactions, and growth factor receptors.[2] Dysregulation of this pathway is implicated in various pathological processes, including cancer progression and metastasis.[2]
Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases.[2] This interaction leads to the formation of an active FAK-Src complex, which then phosphorylates a number of downstream targets, initiating a cascade of signaling events that influence cell behavior.[2]
The diagram below outlines a simplified representation of the FAK signaling pathway.
Application in the Synthesis of FAK Inhibitors
In the context of FAK inhibitor development, this compound serves as a building block. For instance, it has been used in Suzuki coupling reactions.[2]
Experimental Protocol: Suzuki Coupling using this compound[2]
Materials:
-
This compound (1.00 g, 3.12 mmol)
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.16 g, 3.74 mmol)
-
PdCl2(dppf)-DCM complex (310 mg, 0.374 mmol)
-
Potassium carbonate (1.29 g, 9.36 mmol)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
A suspension of this compound, the boronic ester, the palladium catalyst, and potassium carbonate is prepared in a suitable solvent system.
-
The reaction mixture is heated under an inert atmosphere for a specified period to facilitate the cross-coupling reaction.
-
Upon completion, the reaction is worked up to isolate the desired coupled product, which can then be further modified to yield the final FAK inhibitor.
The following diagram illustrates the workflow for this Suzuki coupling reaction.
The Role of the Carbamate Group in Drug Design
While specific biological activity data for this compound is not publicly available, the carbamate functional group is a well-established motif in medicinal chemistry. The inclusion of a carbamate group can modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Carbamates are present in a variety of approved drugs and are often utilized as prodrugs to enhance bioavailability.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the construction of novel FAK inhibitors for potential therapeutic applications. While this compound is not an active pharmaceutical ingredient itself, its role in the synthesis of biologically active molecules is significant. Further research into the biological effects of this and structurally related carbamates could yield new insights and applications in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and in the broader field of kinase inhibitor development.
References
The Multifaceted Biological Activities of Substituted Benzyl Carbamates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzyl carbamates represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the carbamate group, coupled with the diverse substitutions possible on the benzyl moiety, allow for the fine-tuning of their pharmacological properties. This technical guide provides a comprehensive overview of the key biological activities of substituted benzyl carbamates, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Cholinesterase Inhibition: A Therapeutic Avenue for Alzheimer's Disease
A prominent area of investigation for substituted benzyl carbamates is their role as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2][3]
Quantitative Data on Cholinesterase Inhibition
The inhibitory potency of various substituted benzyl carbamates against AChE and BChE has been evaluated, with IC50 values indicating the concentration required for 50% inhibition.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for BChE | Reference |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - | [1] |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | 2.26 | [1] |
| Benzyl{4-[(2-chlorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 33.59 | 1.68 | [1] |
| Benzyl{4-[(2,4,6-trifluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 31.03 | 1.61 | [1] |
| Heptylphysostigmine | AChE | 0.1 | - | [3] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine AChE and BChE activity.[2]
Materials:
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (substituted benzyl carbamates)
-
AChE or BChE enzyme solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Mechanism of Cholinesterase Inhibition
The following diagram illustrates the role of cholinesterase inhibitors in cholinergic neurotransmission.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted benzyl carbamates have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate | Staphylococcus aureus | 4-8 | [4] |
| 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate | Staphylococcus epidermidis | 4-8 | [4] |
| 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate | Enterococcus faecalis | 4-8 | [4] |
| 4-(substituted-benzylamino)-2-hydroxy benzoic acid (9a) | Mycobacterium chlorophenolicum | 50 | [5] |
| 4-(substituted-benzylamino)-2-hydroxy benzoic acid (9d) | Mycobacterium chlorophenolicum | 25 | [5] |
| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20a) | Bacillus subtilis | 12.5 | [5] |
| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20c) | Bacillus subtilis | 50 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)
-
Test compounds (substituted benzyl carbamates)
-
Positive control (standard antibiotic) and negative control (no antimicrobial agent)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control well with a known antibiotic and a negative control well with only the medium and inoculum.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.
Anticancer Activity: Targeting Cancer Cell Proliferation
Substituted benzyl carbamates have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action can be diverse, including the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key enzymes involved in cancer progression.[7][8][9]
Quantitative Data on Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (nM) | Target | Reference |
| N-benzylbenzamide derivative (20b) | Various cancer cells | 12 - 27 | Tubulin polymerization | [8] |
| N-benzyl-2-(4-(pyridin-3-yl)phenyl)pyrimidin-4-amine (17) | - | 1100 | USP1/UAF1 | [7] |
| N-benzyl-2-(4-(pyridin-4-yl)phenyl)pyrimidin-4-amine (16) | - | 1900 | USP1/UAF1 | [7] |
| Trisubstituted 5-organostibano-1H-1,2,3-triazole with 4-methylphenyl (3b) | Various tumor cells | - | - | [9] |
| Trisubstituted 5-organostibano-1H-1,2,3-triazole with 1-cyclohexenyl (3e) | Various tumor cells | - | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (substituted benzyl carbamates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates how inhibitors of tubulin polymerization can disrupt the cell cycle and induce apoptosis in cancer cells.
Other Enzyme Inhibition Activities
Beyond the well-studied areas above, substituted benzyl carbamates have shown inhibitory effects on other enzymes with therapeutic relevance.
BACE1 Modulation
Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate has been identified as a modest inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research. At a concentration of 10 µM, this compound showed approximately 28% inhibition of BACE1 activity.[10]
Carbonic Anhydrase Inhibition
Benzyl carbamate itself has been shown to inhibit various isoforms of human carbonic anhydrase (hCA). Notably, it acts as a selective inhibitor for hCA II and hCA XII with inhibition constants (Ki) in the low micromolar range (1.9 to 2.4 µM).[11][12]
Conclusion
Substituted benzyl carbamates are a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their efficacy as cholinesterase inhibitors, antimicrobial agents, and anticancer compounds, among other enzyme inhibitory activities, underscores their potential for the development of novel therapeutics. The ability to systematically modify their structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile class of molecules. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs based on the substituted benzyl carbamate framework.
References
- 1. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0415634A2 - Benzazabizyklische Karbamate als Cholinesterase-Hemmer - Google Patents [patents.google.com]
- 3. Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antitumor activity, and cytotoxicity of 4-substituted 1-benzyl-5-diphenylstibano-1H-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators [mdpi.com]
- 11. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Bromo-Substituted Carbamates and Their Molecular Targets
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of bromo-substituted carbamates. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows.
Introduction to Bromo-Substituted Carbamates
Carbamates, esters of carbamic acid, are a versatile class of compounds with a wide range of biological activities. The introduction of a bromine substituent can significantly modulate their physicochemical properties, including lipophilicity and electrophilicity, thereby influencing their pharmacokinetic profiles and target interactions. This has led to the investigation of bromo-substituted carbamates as potent inhibitors of various enzymes and as modulators of critical signaling pathways implicated in a variety of diseases, including neurodegenerative disorders, cancer, and fungal infections.
Key Therapeutic Targets and Mechanisms of Action
Bromo-substituted carbamates have demonstrated significant activity against several key therapeutic targets. The primary mechanisms involve the inhibition of enzymes crucial for disease progression and the disruption of essential cellular processes.
Cholinesterase Inhibition in Neurodegenerative Diseases
A primary and well-studied therapeutic target of carbamates is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] In conditions like Alzheimer's disease, the inhibition of AChE and BChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[2] Bromo-substitution on the carbamate molecule can influence the potency and selectivity of this inhibition.
The generally accepted mechanism of cholinesterase inhibition by carbamates is pseudo-irreversible, involving the carbamoylation of a serine residue in the active site of the enzyme. This forms a stable carbamoyl-enzyme complex that is slow to hydrolyze, leading to prolonged inhibition.[3]
Disruption of Microtubule Dynamics in Cancer
Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy.[4] Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape.[4][5] Carbamate derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Some carbamates act as vascular disrupting agents (VDAs), targeting the tumor vasculature by depolymerizing tubulin in endothelial cells, which leads to a shutdown of blood flow to the tumor and subsequent necrosis.[7][8] The presence of a bromine atom can enhance the anti-proliferative activity of these compounds.
Antifungal Activity
Bromo-substituted compounds have shown promise as antifungal agents. While specific data on bromo-substituted carbamates is emerging, related bromo-amides have demonstrated fungicidal effects against various Candida species, including fluconazole-resistant strains.[9] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and inhibition of biofilm formation.[9]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various bromo-substituted carbamates against their respective targets.
Table 1: Cholinesterase Inhibitory Activity of Bromo-Substituted Carbamates
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [1] |
| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | [1] |
| 4-bromoaniline derivative of O-aromatic carbamate | AChE/BChE | Similar activity to 4-chloroaniline derivatives | [10] |
Table 2: Antifungal Activity of a Related Bromo-Compound
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-bromo-N-phenylacetamide | Candida spp. (fluconazole-resistant) | 32 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of bromo-substituted carbamates.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the activity of AChE and BChE and to screen for their inhibitors.[11][12]
Principle: The assay measures the rate of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11][12] The rate of TNB production is directly proportional to the cholinesterase activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Test compound (bromo-substituted carbamate) solution in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11][12]
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately start monitoring the increase in absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Tubulin Polymerization Assay
This assay is used to identify and characterize compounds that modulate microtubule dynamics.[13][14]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.[15]
Materials:
-
Tubulin (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP, plus 5% glycerol)
-
Test compound (bromo-substituted carbamate) solution in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., colchicine, paclitaxel)
-
Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compound at various concentrations in G-PEM buffer.
-
In a pre-warmed 96-well plate at 37°C, add the test compound solutions.
-
Add the tubulin solution to each well to initiate polymerization.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Record the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The IC50 value can be determined by comparing the extent of polymerization (the plateau of the curve) in the presence of different concentrations of the inhibitor to the control (no inhibitor).
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[16]
Principle: A standardized inoculum of a fungal organism is exposed to serial dilutions of the antifungal compound in a liquid culture medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism after a specified incubation period.[16]
Materials:
-
Standardized fungal inoculum (e.g., Candida albicans)
-
Broth medium (e.g., RPMI-1640)
-
Test compound (bromo-substituted carbamate) solution
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting the wells for turbidity (growth) or by using a spectrophotometer to measure absorbance. The MIC is the lowest concentration where no growth is observed.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the evaluation of bromo-substituted carbamates.
Caption: Cholinergic signaling pathway and the inhibitory action of bromo-substituted carbamates on cholinesterases.
Caption: Mechanism of action of bromo-substituted carbamates on microtubule dynamics, leading to apoptosis.
Caption: General experimental workflow for the discovery and development of bromo-substituted carbamates as therapeutic agents.
Conclusion and Future Directions
Bromo-substituted carbamates represent a promising class of compounds with the potential to address unmet medical needs in neurodegenerative diseases, cancer, and infectious diseases. Their ability to be chemically modified allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on expanding the library of these compounds, conducting comprehensive structure-activity relationship (SAR) studies, and further elucidating their mechanisms of action to identify novel therapeutic targets. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the development of bromo-substituted carbamates into clinically viable therapeutic agents.
References
- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Benzyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific biological data for Benzyl (4-bromo-2-methylphenyl)carbamate is not publicly available. This guide, therefore, presents a prospective analysis of its potential mechanisms of action based on its chemical structure as a carbamate derivative. The information herein is intended to guide research and experimental design.
Executive Summary
This compound is a synthetic organic compound featuring a carbamate functional group. While this specific molecule has not been extensively studied, its structural class is well-documented in medicinal chemistry and toxicology. Carbamates are known to exert their biological effects through several mechanisms, most notably through the inhibition of acetylcholinesterase (AChE) and cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Furthermore, as a novel chemical entity, its cytotoxic potential is a critical aspect of its biological profile. This document outlines the theoretical mechanisms of action for this compound, provides detailed protocols for their experimental validation, and presents a framework for data interpretation.
Potential Mechanisms of Action
Based on the carbamate moiety, two primary mechanisms of action are hypothesized for this compound.
Acetylcholinesterase (AChE) Inhibition
Carbamates are a well-established class of acetylcholinesterase inhibitors.[1][2][4] They act by carbamylating the serine residue within the active site of the AChE enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine.[6][7] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8] This mechanism is the basis for the therapeutic use of some carbamates in conditions like Alzheimer's disease and myasthenia gravis, as well as their use as insecticides.[3][4] The inhibition by carbamates is often described as "pseudo-irreversible" because the carbamylated enzyme is slow to hydrolyze and regenerate.[6][7]
Caption: Hypothesized mechanism of acetylcholinesterase inhibition.
Cytochrome P450 (CYP) Inhibition
Several drugs and xenobiotics containing a carbamate group have been identified as inhibitors of cytochrome P450 enzymes.[9][10] These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[10][11] The inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based or "suicide" inhibition), where a reactive metabolite formed by the CYP enzyme covalently binds to and inactivates it.[9][10][12]
Caption: Potential reversible and irreversible CYP450 inhibition.
Cytotoxicity
As a novel chemical entity, this compound may exhibit cytotoxic effects on various cell lines. Cytotoxicity is a crucial parameter in drug development, being a desired outcome for anticancer agents and an adverse effect for other therapeutic indications. The assessment of cytotoxicity involves evaluating the compound's impact on cell viability, proliferation, and membrane integrity.
Data Presentation
Quantitative data from experimental assays should be summarized for clear comparison. The following tables serve as templates for organizing such data.
Table 1: Acetylcholinesterase Inhibition Profile
| Parameter | Value |
|---|---|
| IC50 (µM) | To be determined |
| Ki (µM) | To be determined |
| Type of Inhibition | To be determined |
Table 2: Cytochrome P450 Inhibition Profile
| CYP Isoform | IC50 (µM) | Inhibition Type |
|---|---|---|
| CYP1A2 | To be determined | To be determined |
| CYP2C9 | To be determined | To be determined |
| CYP2C19 | To be determined | To be determined |
| CYP2D6 | To be determined | To be determined |
| CYP3A4 | To be determined | To be determined |
Table 3: In Vitro Cytotoxicity Profile
| Cell Line | IC50 (µM) after 48h |
|---|---|
| e.g., HeLa | To be determined |
| e.g., A549 | To be determined |
| e.g., MCF-7 | To be determined |
Experimental Protocols
The following are detailed methodologies for investigating the potential mechanisms of action of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
-
Materials:
-
Acetylcholinesterase (human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 10 µL of various concentrations of the test compound.
-
Incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the acetylcholinesterase inhibition assay.
Cytochrome P450 Inhibition Assay
This assay determines the potential of the compound to inhibit major CYP isoforms using human liver microsomes.
-
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
This compound
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a cocktail of CYP probe substrates.
-
Incubate human liver microsomes with the test compound at various concentrations.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction with a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of probe substrate metabolites using LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Caption: Workflow for the cytochrome P450 inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests potential activity as an inhibitor of acetylcholinesterase and/or cytochrome P450 enzymes, as well as possible cytotoxic effects. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach to systematically investigate these potential mechanisms of action. Elucidating the biological activity of this compound will be crucial for determining its potential applications in drug discovery and development or for understanding its toxicological profile.
References
- 1. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Vitro Efficacy of Novel Carbamate Derivatives: A Technical Guide
Introduction: Carbamate derivatives represent a versatile class of organic compounds with significant applications in drug design and medicinal chemistry. Characterized by the carbamate functional group (a carbonyl group bonded to both an oxygen and a nitrogen atom), these molecules serve as pivotal structural motifs in a wide array of therapeutic agents, including anticancer, antimicrobial, and central nervous system-acting drugs. Their utility often stems from their ability to act as prodrugs or to mimic the transition state of enzymatic reactions, leading to potent and often selective inhibition. This guide provides an in-depth overview of recent in-vitro studies on novel carbamate derivatives, focusing on their enzyme inhibitory and cytotoxic activities, complete with detailed experimental protocols and visual workflows for researchers in drug development.
Enzyme Inhibition Studies
Carbamates are well-documented as effective enzyme inhibitors, primarily through the mechanism of carbamylation of serine residues in the enzyme's active site. This creates a pseudo-irreversible inhibition, as the carbamylated enzyme is slow to hydrolyze back to its active form.[1]
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease.[2][3] Many novel carbamate derivatives have been synthesized and evaluated for this purpose.
Quantitative Data: Cholinesterase Inhibition
| Compound/Derivative | Target Enzyme | IC50 / Ki Value | Reference |
| Tacrine-Carbamate Hybrids | |||
| Compound 6k | AChE | 22.15 nM | [3] |
| BChE | 16.96 nM | [3] | |
| Compound 6b | AChE | - | [3] |
| BChE (High Selectivity) | Selectivity Index: 0.12 | [3] | |
| Bambuterol Analogues | |||
| BMC-3 | AChE | 792 nM | [4][5] |
| BChE | 2.2 nM | [4][5] | |
| BMC-16 | AChE | 266 nM | [4][5] |
| BChE | 10.6 nM | [4][5] | |
| O-Aromatic Carbamates | |||
| Compound 5d | BChE | 1.60 µM | [2] |
| General Derivatives | AChE | 38 - 90 µM | [2] |
| Indan/Tetralin Carbamates | |||
| Compound 15 | AChE | Kᵢ: 0.209 ± 0.069 nM | [6] |
| Series 10-16 | AChE | Kᵢ: 0.209 - 0.291 nM | [6] |
| Sulfonamide-Based Carbamates | |||
| Compound 5k | BChE | 4.33 µM | [7] |
| Carbamyl Sulfonates | |||
| L-norleu-CS | Neurotoxic Esterase (NTE) | I50: 3.92 µM | [8] |
| L-ala-CS | Neurotoxic Esterase (NTE) | I50: 123 µM | [8] |
Other Enzyme Targets
Beyond cholinesterases, carbamates have been designed to inhibit other clinically relevant enzymes.
-
Fatty Acid Amide Hydrolase (FAAH): A series of carbamate-containing compounds were identified as potent FAAH inhibitors, with IC50 values ranging from 28 to 380 nM. The most potent, a cyclopentyl carbamate (compound 14), had an IC50 of 28 nM.[9] These compounds were selective, showing no significant inhibition of MAGL-like enzymes.[9]
-
Carbonic Anhydrase (CA): Carbamate derivatives of indan and tetralin carboxylic acids effectively inhibited human CA isoforms I and II (hCA I, hCA II) at nanomolar levels. Inhibition constants (Kᵢ) were in the range of 4.49–5.61 nM for hCA I and 4.94–7.66 nM for hCA II.[6]
Mechanism of Action: Cholinesterase Carbamylation
The primary mechanism for cholinesterase inhibition by carbamates is the carbamylation of the catalytic serine residue. This process involves a nucleophilic attack from the serine hydroxyl group on the carbamate's carbonyl carbon, leading to the formation of a stable, carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group. The subsequent hydrolysis to regenerate the active enzyme is significantly slower than for the natural substrate, acetylcholine.
Anticancer and Cytotoxicity Studies
Novel carbamate derivatives are frequently investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines.
Quantitative Data: In-Vitro Cytotoxicity of Carbamate Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Carbazole Carbamates | ||||
| Compound 28 | U87MG | Glioma | 15.25 µM | [10] |
| Compound 27 | U87MG | Glioma | 17.97 µM | [10][11] |
| Carbamothioyl-Furan-2-Carboxamides | ||||
| Compound 4d | HepG2 | Hepatocellular Carcinoma | 33.29% viability at 20 µg/mL | [12] |
| Compound 4a | HepG2 | Hepatocellular Carcinoma | 35.01% viability at 20 µg/mL | [12] |
| Steroidal Carbamates | ||||
| Compound 6 | CT26WT | Mouse Colon Carcinoma | 26.8 µM | |
| Bufalin-3-yl Carbamates | ||||
| Derivative 3i-HCl | HeLa | Cervical Cancer | 0.30 ± 0.04 nM | [13] |
| Derivative 3i-HCl | A549 | Lung Cancer | 0.45 ± 0.06 nM | [13] |
| Derivative 3i-HCl | MCF-7 | Breast Cancer | 0.68 ± 0.09 nM | [13] |
Key Experimental Protocols
Detailed and reproducible protocols are fundamental to in-vitro pharmacology. Below are methodologies for common assays used in the evaluation of carbamate derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of substrate hydrolysis by the enzyme.[2]
Protocol Steps:
-
Prepare Reagents: Prepare phosphate buffer, DTNB solution, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate solution, and solutions of the test carbamate derivatives at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the enzyme solution (AChE or BChE) to wells containing the test compound or vehicle control. Incubate for a predetermined period to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add the DTNB and substrate (ATCh or BTCh) solutions to all wells to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]
Protocol Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the carbamate derivative in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT Reagent: Remove the treatment medium and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to elucidate the mechanism of cell death induced by a compound.[14]
Protocol Steps:
-
Cell Treatment: Treat cells with the test carbamate at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells). Incubate in the dark for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[14]
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Necrotic: Annexin V-negative, PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of neurotoxic esterase in vitro by novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. asianjpr.com [asianjpr.com]
- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Discovery
Benzyl (4-bromo-2-methylphenyl)carbamate is a synthetic organic compound belonging to the carbamate class. While not associated with a landmark discovery, its availability from various chemical suppliers indicates its utility as a chemical intermediate in organic synthesis.[1][2] Carbamates, in general, are recognized for their diverse applications, including as protecting groups in peptide synthesis and as key structural motifs in pharmaceuticals and agrochemicals.[3][4] The discovery and synthesis of specific carbamates like this molecule are often driven by research programs aimed at creating libraries of compounds for screening or as building blocks for more complex molecular architectures. Its structural features—a bromine atom and a methyl group on the phenyl ring—offer multiple points for further chemical modification, making it a versatile precursor for medicinal chemistry and materials science applications.
Physicochemical and Safety Data
The key quantitative data for this compound are summarized below. This information is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1245563-07-8 | [1][2] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 320.181 g/mol | [1][2] |
| Appearance | Solid (form may vary) | [1] |
| Storage Temperature | 2-8°C, Keep in a dry area | [1] |
Hazard Identification:
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Note: The toxicological properties have not been thoroughly investigated. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[1]
Synthetic Protocols
The synthesis of this compound is a multi-step process. The following protocols provide a detailed methodology for the preparation of the key intermediate, 4-bromo-2-methylaniline, and its subsequent conversion to the final product.
Synthesis of 4-bromo-2-methylaniline (Intermediate)
A common and effective method for the synthesis of 4-bromo-2-methylaniline involves the protection of the amino group of 2-methylaniline (o-toluidine), followed by bromination and subsequent deprotection. This strategy controls the regioselectivity of the bromination, directing the bromine atom to the para position relative to the activating amino group.
Experimental Protocol:
-
Step 1: Acetylation of 2-methylaniline
-
In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature. The amount of bromine should be one molar equivalent.
-
Stir the reaction mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Pour the mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
-
The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
-
Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
-
Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[5]
-
If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH or ammonium hydroxide) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline.[5]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.[5]
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Synthesis of this compound (Final Product)
The final step involves the reaction of the synthesized 4-bromo-2-methylaniline with benzyl chloroformate in the presence of a base. This is a standard procedure for the formation of a carbamate linkage.
Experimental Protocol:
-
Dissolve 4-bromo-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, in a round-bottom flask.
-
Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath with constant stirring.
-
Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[6]
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis shows the completion of the reaction.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis process for this compound.
Caption: Overall synthetic pathway for this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
References
- 1. aaronchem.com [aaronchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Spectroscopic and Structural Elucidation of Benzyl (4-bromo-2-methylphenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (4-bromo-2-methylphenyl)carbamate. Due to the absence of directly published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar molecules. The methodologies provided are generalized standard protocols for the spectroscopic analysis of carbamate compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from spectral data of analogous compounds, including substituted benzyl carbamates and brominated aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.20 - 7.50 | Multiplet | 7H | Phenyl and bromomethylphenyl rings |
| -NH- | ~8.00 | Singlet (broad) | 1H | Carbamate N-H |
| -CH₂- | ~5.20 | Singlet | 2H | Benzylic CH₂ |
| -CH₃ | ~2.30 | Singlet | 3H | Methyl group on bromophenyl ring |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl C=O | ~154 | Carbamate C=O | ||
| Aromatic C | 110 - 140 | Phenyl and bromomethylphenyl rings | ||
| Benzylic CH₂ | ~67 | Benzylic CH₂ | ||
| Methyl CH₃ | ~17 | Methyl group on bromophenyl ring |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carbonyl) | 1690 - 1720 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-O | 1000 - 1250 | Stretching |
| C-Br | 500 - 600 | Stretching |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z Value | Notes |
| [M]⁺ | 319/321 | Molecular ion peak (due to Br isotopes) |
| [M-C₇H₇]⁺ | 228/230 | Loss of benzyl group |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
| [C₇H₆Br]⁺ | 170/172 | Fragment of the bromomethylphenyl group |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR.
-
The chemical shifts are referenced to the solvent peak.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).
-
For EI, the sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for bromine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
In-Depth Technical Guide: Solubility and Stability of Benzyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Benzyl (4-bromo-2-methylphenyl)carbamate. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and formulation strategies. This document outlines anticipated physicochemical properties, detailed experimental protocols for their determination, and visual workflows to guide laboratory practices.
Core Physicochemical Properties
This compound is a carbamate derivative with the molecular formula C15H14BrNO2. Its structure suggests a largely non-polar nature, which significantly influences its solubility profile. The carbamate linkage is a key determinant of its chemical stability, being susceptible to hydrolysis under certain conditions.
Solubility Profile
Table 1: Anticipated Solubility of this compound
| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large non-polar surface area of the molecule is expected to limit its interaction with highly polar, hydrogen-bonding solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble | These solvents can effectively solvate both the polar carbamate group and the non-polar aromatic regions of the molecule. |
| Non-Polar | Toluene, Hexane | Soluble | The principle of "like dissolves like" suggests good solubility in non-polar organic solvents due to the molecule's hydrophobic character. |
| Aqueous Acidic | Dilute HCl | Insoluble | Protonation of the carbamate is unlikely to significantly increase aqueous solubility. |
| Aqueous Basic | Dilute NaOH | Insoluble (with potential degradation) | While solubility is expected to be low, basic conditions may promote hydrolysis of the carbamate ester linkage over time. |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and products. Carbamates, in general, are susceptible to hydrolysis, particularly under basic conditions.
Table 2: Anticipated Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagents/Conditions | Anticipated Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | Moderate to high degradation | 4-bromo-2-methylaniline, Benzyl alcohol, Carbon dioxide |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temp. | High degradation | 4-bromo-2-methylaniline, Benzyl alcohol, Carbon dioxide |
| Oxidative Stress | 3-30% H2O2, room temperature | Moderate degradation | Oxidized derivatives of the aromatic rings, potential cleavage of the benzylic C-O bond. |
| Thermal Stress | Dry heat (e.g., 80-100°C) | Low to moderate degradation | Decarboxylation products, other thermally induced rearrangement products. |
| Photolytic Stress | Exposure to UV/Vis light (ICH Q1B guidelines) | Moderate degradation, depending on the chromophores present | Photodegradation products resulting from cleavage or rearrangement of the molecule. |
Experimental Protocols
Detailed methodologies for the determination of solubility and stability are provided below. These protocols are based on standard pharmaceutical testing guidelines.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
This protocol outlines a method for determining the solubility of this compound in various solvents using the shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene, Hexane)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Forced Degradation Studies for Stability Assessment
This protocol describes the conditions for conducting forced degradation studies to evaluate the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%, 30%)
-
Suitable organic solvent for stock solution preparation (e.g., Acetonitrile or Methanol)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
-
At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of H2O2 solution (e.g., 3% or 30%).
-
Keep the solution at room temperature, protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
At specified time intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC after the exposure period.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided qualitative assessments, detailed experimental protocols, and workflow diagrams offer a robust framework for researchers and drug development professionals to empirically determine these critical parameters. The successful execution of these studies will enable informed decisions in the development of formulations and the establishment of appropriate storage and handling conditions for this compound.
Methodological & Application
Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis involves the reaction of 4-bromo-2-methylaniline with benzyl chloroformate. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the synthesis workflow.
Introduction
This compound is a carbamate derivative with potential applications in medicinal chemistry and materials science. The presence of the bromo and methyl functionalities on the phenyl ring, combined with the benzyl carbamate group, provides a versatile scaffold for further chemical modifications. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of benzyl chloroformate with 4-bromo-2-methylaniline.
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
4-bromo-2-methylaniline
-
Benzyl chloroformate
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
-
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylaniline (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add pyridine or triethylamine (1.1-1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. .
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of benzyl carbamates from anilines, which can be expected for this protocol.
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline |
| Reagent | Benzyl chloroformate |
| Solvent | Dichloromethane |
| Base | Pyridine |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Physical Appearance | White to off-white solid |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
High-performance liquid chromatography (HPLC) analysis of carbamates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of carbamates using High-Performance Liquid Chromatography (HPLC). Carbamates, a class of compounds derived from carbamic acid, are widely used as pesticides and pharmaceuticals. Due to their polarity and thermal instability, HPLC is the preferred method for their analysis over gas chromatography.[1][2] This guide covers established methodologies, including U.S. Environmental Protection Agency (EPA) methods, for the sensitive and selective quantification of carbamates in various matrices.
Overview of the HPLC Method
The most common HPLC method for carbamate analysis involves a reversed-phase separation followed by post-column derivatization and fluorescence detection.[1][3] This approach is favored for its enhanced sensitivity and selectivity.[1] After the carbamates are separated on an HPLC column, they are hydrolyzed with a strong base like sodium hydroxide at an elevated temperature to form methylamine.[3][4] The resulting methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent such as 2-mercaptoethanol to produce a highly fluorescent isoindole derivative.[3][5] This derivative is then detected by a fluorescence detector.[3]
Alternatively, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be used for the analysis of carbamates, offering high selectivity and sensitivity without the need for derivatization.[6][7] UV detection is also possible for some carbamates, particularly at low wavelengths (190–220 nm).[8]
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of various carbamates, compiled from different application notes and studies.
Table 1: Method Detection Limits (MDLs) and Linearity for EPA Method 531.2
| Analyte | Method Detection Limit (MDL), µg/L | Linear Range, µg/L |
| Aldicarb | 0.026 | 0.1 - 20 |
| Aldicarb sulfoxide | 0.045 | 0.1 - 20 |
| Aldicarb sulfone | 0.034 | 0.1 - 20 |
| Carbaryl | 0.065 | 0.2 - 40 |
| Carbofuran | 0.042 | 0.1 - 20 |
| 3-Hydroxycarbofuran | 0.053 | 0.2 - 40 |
| Methiocarb | 0.053 | 0.2 - 40 |
| Methomyl | 0.027 | 0.1 - 20 |
| Oxamyl | 0.037 | 0.1 - 20 |
| Propoxur (Baygon) | 0.057 | 0.2 - 40 |
Data sourced from a study validating a method for 11 carbamate pesticides in drinking water, with MDLs determined in reagent water.[9]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MSPE-HPLC-UV Analysis
| Analyte | LOD (µg/L) | LOQ (µg/L) | Linear Range (µg/L) |
| Bendiocarb (BDC) | 0.015 | 0.050 | 0.050 - 1000 |
| Carbosulfan (CBS) | 0.015 | 0.050 | 0.050 - 1000 |
| Carbofuran (CBF) | 0.015 | 0.050 | 0.050 - 1000 |
| Carbaryl (CBR) | 0.090 | 0.300 | 0.300 - 1000 |
| Propoxur (PPX) | 0.015 | 0.050 | 0.050 - 1000 |
| Isoprocarb (IPC) | 0.005 | 0.015 | 0.015 - 1000 |
| Promecarb (PMC) | 0.015 | 0.050 | 0.050 - 1000 |
This data is based on a magnetic solid-phase extraction (MSPE) procedure coupled with HPLC-UV detection.[10]
Table 3: Recovery Data for Carbamates in Spiked Water Samples
| Compound | Spiking Level (µg/L) | Mean % Recovery | % RSD |
| Aldicarb sulfone | 45 | 42 | 6.3 |
| Bendiocarb | 45 | 88 | 8.6 |
| Carbaryl | 5 | 84 | 7.2 |
| Carbofuran | 5 | 88 | 8.6 |
| m-Cumenyl-methylcarbamate | 45 | 89 | 7.9 |
| 3,5-Dimethylphenyl-methylcarbamate | 45 | 87 | 8.3 |
| Dioxacarb | 45 | 89 | 8.1 |
| Formetanate HCl | 45 | 28 | 12.1 |
| Methiocarb | 5 | 85 | 8.1 |
| Methomyl | 5 | 78 | 7.8 |
| Mexacarbate | 45 | 86 | 8.4 |
| Oxamyl | 5 | 82 | 8.0 |
| Promecarb | 45 | 88* | 8.6 |
| Propoxur | 5 | 86 | 8.3 |
*Mean percent recovery was greater than 100% at a 5 µg/L spiking level.[11]
Experimental Protocols
The following are detailed protocols for the HPLC analysis of carbamates, based on established methods such as EPA 531.1 and 531.2.
Sample Preparation and Preservation
For aqueous samples, proper collection and preservation are crucial to prevent the degradation of carbamates.
-
Sample Collection: Collect samples in amber glass bottles to protect them from light.[4]
-
Dechlorination: If the sample contains residual chlorine, add a dechlorinating agent like sodium thiosulfate.[4]
-
Preservation: Adjust the sample pH to approximately 3.8 with a buffer such as potassium dihydrogen citrate to prevent hydrolysis of certain carbamates.[5]
-
Storage: Store the samples at or below 4°C and protect them from light.[4] The holding time is generally up to 14 days.[4]
-
Filtration: Before analysis, filter the water sample to remove particulate matter.[4]
For solid samples like food matrices, an extraction step is necessary.
-
Extraction: Homogenize the sample and extract with a suitable solvent like dichloromethane in an ultrasonic bath.[12]
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.[12]
-
Evaporation and Reconstitution: Transfer the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a mixture of deionized water and acetonitrile.[12]
HPLC System and Conditions
The following are typical HPLC conditions for carbamate analysis.
-
Instrument: An HPLC system equipped with a pump, autosampler, column heater, and fluorescence detector.[3] A post-column derivatization system is also required.[3]
-
Column: A reversed-phase C8 or C18 column is commonly used. For example, a PerkinElmer Brownlee Validated C-8 column (250 x 4.6 mm, 5 µm) or a Pickering C18 (4.6 x 150 mm, 5 µm).[1][3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically employed.[3][12]
-
Example Gradient:
-
Start with 85% water / 15% methanol.
-
Linearly decrease to 30% water over 40 minutes.
-
Hold at 30% water for 4 minutes.
-
Step to 100% methanol and hold for 5 minutes.
-
Return to initial conditions and equilibrate for 14 minutes.[3]
-
-
-
Flow Rate: A typical flow rate is between 0.75 and 1.5 mL/min.[9][12]
-
Column Temperature: Maintain the column at a constant temperature, for example, 37°C, to ensure reproducible retention times.[3]
-
Injection Volume: The injection volume can range from 10 µL to 1000 µL depending on the desired sensitivity.[3][9]
Post-Column Derivatization
This process enhances the detectability of carbamates.
-
Hydrolysis Reagent: Prepare a 0.05 N to 0.075 N sodium hydroxide (NaOH) solution in reagent water.[4][5]
-
Derivatization Reagent:
-
Reaction Conditions:
Detection
-
Fluorescence Detector:
Visualizations
The following diagrams illustrate the key workflows and chemical reactions involved in the HPLC analysis of carbamates.
Caption: Experimental workflow for HPLC analysis of carbamates.
Caption: Post-column derivatization reaction of N-methylcarbamates.
References
- 1. agilent.com [agilent.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. s4science.at [s4science.at]
- 4. legacy.azdeq.gov [legacy.azdeq.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666 (Technical Report) | OSTI.GOV [osti.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Analysis of Carbamate Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate compounds are a class of organic chemicals widely used as pesticides, insecticides, and herbicides in agriculture.[1] They are also utilized in pharmaceutical applications.[2] Due to their potential toxicity to humans and the environment, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices, including food, water, and biological samples.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of carbamates.[4] However, their inherent thermal lability often necessitates derivatization to improve volatility and thermal stability for successful GC analysis.[5][6]
This document provides detailed application notes and protocols for the determination of carbamate compounds using GC-MS, addressing sample preparation, derivatization, and instrumental analysis.
Toxicological Significance of Carbamates
Carbamates exert their primary toxic effect through the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[7] Symptoms of carbamate poisoning can range from mild to severe and include nausea, vomiting, dizziness, and in extreme cases, respiratory failure.[7] Some studies also suggest that carbamate-induced toxicity can lead to oxidative stress through the modulation of signaling pathways such as the NFE2-related factor 2 (Nrf2) pathway.[2]
Mechanism of Carbamate Toxicity.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix and the specific carbamates of interest. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Protocol 1: Liquid-Liquid Extraction (LLE) for Alcoholic Beverages [7]
-
To 10 mL of the alcoholic beverage sample, add an internal standard (e.g., isopropyl carbamate).
-
Adjust the pH of the sample to 9.
-
Extract the sample with 20 mL of ethyl acetate by shaking vigorously for 5 minutes.
-
Allow the phases to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples [4]
-
Condition an Isolute ENV+ SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the carbamates with 10 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for derivatization.
Protocol 3: QuEChERS for Vegetable Samples
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive SPE cleanup.
-
Add the d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA) to the aliquot.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is ready for GC-MS analysis (with or without derivatization).
Derivatization
Derivatization is a critical step for the analysis of many carbamates by GC-MS to enhance their thermal stability and chromatographic performance.[5][6]
Protocol 2A: Silylation with BSTFA [7]
-
To the 1 mL concentrated extract from the sample preparation step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS injection.
Protocol 2B: Derivatization with 9-Xanthydrol
-
To the 1 mL concentrated extract, add 100 µL of a 50 mM solution of 9-xanthydrol in acetone and 50 µL of 0.05 M HCl.
-
Heat the mixture at 60°C for 60 minutes.
-
After cooling, the sample is ready for injection.
Protocol 2C: Flash Alkylation (Methylation) in the Injector [2]
-
This technique involves the co-injection of the sample with a methylating agent (e.g., trimethylanilinium hydroxide) into a hot GC injector.
-
The derivatization occurs rapidly in the injector port.
-
This method is suitable for O-aryl and N-aryl carbamates.
GC-MS Instrumentation and Conditions
The following tables summarize typical GC-MS parameters for the analysis of derivatized carbamates.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Condition 1 (Silylated Carbamates) | Condition 2 (Xanthydrol Derivatives) | Condition 3 (Methylated Carbamates) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[6] | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | SGE BPX-50 (60 m x 0.25 mm, 0.25 µm) or equivalent[2] |
| Injector Temperature | 250°C[6] | 280°C | 250°C[2] |
| Injection Mode | Splitless[6] | Splitless | Split[2] |
| Injection Volume | 1 µL[6] | 1 µL | 2 µL[2] |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.2 mL/min | Helium at 1.2 mL/min[2] |
| Oven Program | 60°C (1 min), 20°C/min to 150°C (1 min), 6°C/min to 270°C (1 min)[6] | 70°C (2 min), 25°C/min to 300°C (5 min) | 70°C (1 min), 10°C/min to 300°C (6 min)[2] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Typical Setting |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280°C |
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data for the GC-MS analysis of carbamates.
Table 3: Method Validation Data for Ethyl Carbamate (Silylation) [7]
| Parameter | Value |
| Linearity (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.30 µg/kg |
| Limit of Quantification (LOQ) | 5.0 µg/kg |
| Precision (RSD%) | < 8.4% |
Table 4: Method Validation Data for Various Carbamates (Derivatization with 9-Xanthydrol)
| Carbamate | LOQ (µg/L) | Intra-day RSD% (at 1.0 µg/L) | Inter-day RSD% (at 1.0 µg/L) |
| Carbaryl | 0.015 | < 15% | < 15% |
| Carbofuran | 0.007 | < 15% | < 15% |
| Metolcarb | 0.028 | < 15% | < 15% |
| Isoprocarb | 0.012 | < 15% | < 15% |
| Ethiofencarb | 0.021 | < 15% | < 15% |
Table 5: Method Validation Data for Various Carbamates (Flash Methylation) [2]
| Carbamate | Linearity (R²) (100 pg/µL to 10 ng/mL) |
| Aldicarb | > 0.99 |
| Carbofuran | > 0.99 |
| Methomyl | > 0.99 |
| Oxamyl | > 0.99 |
| Propoxur | > 0.99 |
Experimental Workflow
The general workflow for the GC-MS analysis of carbamate compounds is depicted below.
GC-MS Analysis Workflow.
Conclusion
Gas chromatography-mass spectrometry, often coupled with a derivatization step, provides a robust and sensitive method for the analysis of carbamate compounds in a variety of matrices. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own GC-MS methods for carbamate analysis. Proper sample preparation and the selection of an appropriate derivatization technique are critical for achieving accurate and reliable results.
References
- 1. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-bromo-2-methylphenyl)carbamate (CAS No. 1245563-07-8) is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. Its structure incorporates a benzyl carbamate protecting group, a synthetically useful aryl bromide, and a methyl-substituted phenyl ring, offering multiple avenues for chemical modification. These application notes provide an overview of its properties, potential applications, and detailed protocols for its use in key synthetic transformations.
Chemical Properties and Data
This compound is a stable solid at room temperature. The presence of the aryl bromide functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the benzyl carbamate group serves as a robust protecting group for the aniline nitrogen, which can be removed under standard hydrogenolysis conditions.
| Property | Value |
| CAS Number | 1245563-07-8 |
| Molecular Formula | C₁₅H₁₄BrNO₂ |
| Molecular Weight | 320.18 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate) |
| Storage | Store in a cool, dry place away from light |
Potential Applications
The structural features of this compound make it a valuable intermediate for the synthesis of a range of target molecules, including:
-
Kinase Inhibitors: The substituted aniline core is a common scaffold in many kinase inhibitors. The aryl bromide allows for the introduction of various heterocyclic and aryl moieties found in pharmacologically active compounds targeting kinases.
-
Agrochemicals: The bromo- and methyl-substituted phenyl ring can be found in the structures of some herbicides and fungicides. This intermediate can serve as a building block for the synthesis of novel agrochemical candidates.
-
Materials Science: The diaryl amine or biaryl structures that can be synthesized from this intermediate may have applications in organic electronics and materials science.
Experimental Protocols
The following protocols are generalized procedures for common reactions involving intermediates like this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or ester. This reaction is fundamental for the formation of C-C bonds and the synthesis of biaryl compounds.
Reaction Scheme:
Materials:
| Reagent/Solvent | Typical Quantity (for 1 mmol scale) |
| This compound | 320 mg (1 mmol) |
| Arylboronic acid | 1.2 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 mmol (2-5 mol%) |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2 - 3 mmol |
| Solvent (e.g., Toluene/Water or Dioxane/Water) | 10 mL |
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of the aryl bromide, forming a C-N bond. This is a powerful method for synthesizing diaryl amines or alkyl-aryl amines.
Reaction Scheme:
Materials:
| Reagent/Solvent | Typical Quantity (for 1 mmol scale) |
| This compound | 320 mg (1 mmol) |
| Amine (R₂NH) | 1.2 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 mmol (1-2 mol% Pd) |
| Ligand (e.g., XPhos, RuPhos) | 0.02 - 0.04 mmol |
| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2 mmol |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | 10 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Deprotection of the Benzyl Carbamate
This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the free aniline. Hydrogenolysis is the most common and effective method for this transformation.
Reaction Scheme:
Materials:
| Reagent/Solvent | Typical Quantity (for 1 mmol scale) |
| Benzyl (4-R-2-methylphenyl)carbamate | 1 mmol |
| Palladium on Carbon (10% Pd/C) | 10-20 mol% |
| Solvent (e.g., Methanol, Ethanol, Ethyl Acetate) | 15 mL |
| Hydrogen (H₂) | Balloon or H₂ atmosphere |
Procedure:
-
Dissolve the benzyl carbamate derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected aniline product.
Safety Information
-
Hazard Statements: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: These application notes are intended for informational purposes only and should be used by qualified professionals. The experimental protocols are illustrative and may require optimization. All chemical manipulations should be carried out with appropriate safety precautions.
Application of Benzyl (4-bromo-2-methylphenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the medicinal chemistry applications of Benzyl (4-bromo-2-methylphenyl)carbamate is limited. The following application notes and protocols are based on the broader class of substituted benzyl phenylcarbamates and are intended to provide a foundational framework for the investigation of this specific compound.
Application Notes
The carbamate moiety is a versatile functional group in medicinal chemistry, appearing in numerous approved therapeutic agents. Its utility stems from its chemical stability and its ability to act as a peptide bond isostere, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability. Substituted benzyl phenylcarbamates, including the title compound this compound, represent a class of compounds with significant potential for diverse therapeutic applications.
Potential Therapeutic Targets:
Based on the activities of structurally related carbamates, this compound could be investigated for its potential as an inhibitor of various enzymes. The substitution pattern on the phenyl ring (a bromo and a methyl group) can influence the compound's electronic and steric properties, which in turn can dictate its binding affinity and selectivity for specific biological targets.
-
Cholinesterases: Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[1][2][3] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and other neurological disorders. The substitution on the phenyl ring could modulate the carbamylation rate of the serine residue in the active site of these enzymes.
-
Cytochrome P450 Enzymes: Some carbamate derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could be either inhibitory or inductive, affecting the pharmacokinetics of co-administered drugs.
-
Other Enzymes: The diverse structures of carbamates allow them to be tailored to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH) or various proteases, by mimicking the transition state of substrate hydrolysis.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: As potential cholinesterase inhibitors, these compounds could be explored for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.
-
Oncology: Many carbamate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action could involve the induction of apoptosis or cell cycle arrest.
-
Infectious Diseases: Carbamates have been investigated as potential antimicrobial and antiparasitic agents.
Pharmacokinetic Considerations:
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For carbamate-containing compounds, key parameters to consider include oral bioavailability, metabolic stability, and plasma protein binding.[6] The lipophilicity introduced by the benzyl and substituted phenyl groups in this compound suggests that it may have good membrane permeability, but this needs to be experimentally verified.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the medicinal chemistry potential of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl carbamates.
Materials:
-
4-Bromo-2-methylaniline
-
Benzyl chloroformate
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another appropriate solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 4-bromo-2-methylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
Add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line.[8][9][10]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated cells as controls.
-
Incubate the plates for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is for determining the AChE inhibitory activity of the compound.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of various concentrations of the test compound (dissolved in a minimal amount of DMSO and diluted with buffer).
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 28.5 ± 3.1 |
| MCF-7 (Breast Cancer) | 12.8 ± 1.5 |
| HEK293 (Normal Kidney) | > 100 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 8.7 ± 0.9 |
| Butyrylcholinesterase (BChE) | 25.1 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Hypothetical signaling pathway for AChE inhibition by a carbamate derivative.
References
- 1. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Enzyme Inhibition Assay for Carbamate Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamate compounds are a significant class of molecules with a wide range of applications, notably as pesticides and therapeutic agents.[1] Their biological activity often stems from their ability to inhibit key enzymes, with acetylcholinesterase (AChE) being a primary target.[1][2] The inhibition of AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine, leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] This mechanism is central to both the insecticidal action of carbamate pesticides and the therapeutic effects of drugs used to treat conditions like myasthenia gravis and Alzheimer's disease.[1][4]
Carbamates are typically classified as pseudo-irreversible or reversible inhibitors.[5][6] They react with the serine residue in the active site of AChE to form a carbamylated enzyme, which is more stable than the acetylated enzyme formed during normal substrate hydrolysis.[5] The rate of decarbamylation is significantly slower than deacetylation, leading to a temporary inactivation of the enzyme.[7]
This application note provides a detailed protocol for a colorimetric in vitro enzyme inhibition assay to determine the inhibitory potential of carbamate compounds against acetylcholinesterase. The protocol is based on the well-established Ellman's method, which measures the activity of AChE by monitoring the formation of a yellow-colored product.[4]
Experimental Protocols
Principle of the Assay
The activity of acetylcholinesterase is determined by measuring the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[4] In the presence of an inhibitory carbamate compound, the rate of acetylthiocholine hydrolysis is reduced, leading to a decrease in the rate of TNB formation. The inhibitory activity of the test compound is determined by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Materials and Reagents
-
Purified acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Carbamate test compounds
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
A suitable solvent for the test compounds (e.g., DMSO)
-
96-well microplates
-
Microplate spectrophotometer capable of reading absorbance at 412 nm[8]
-
Multichannel pipettes and tips
-
Purified water
Preparation of Reagents
-
AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1-0.5 U/mL.[9]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Substrate Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of purified water. Prepare fresh daily.
-
Test Compound Stock Solutions: Prepare stock solutions of the carbamate compounds in a suitable solvent (e.g., 10 mM in DMSO).
-
Working Inhibitor Solutions: Prepare serial dilutions of the test compounds in phosphate buffer from the stock solutions. Ensure the final solvent concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare the Assay Plate:
-
Add 20 µL of the working inhibitor solutions (or solvent for control wells) to the appropriate wells of the 96-well plate.
-
Include a "no inhibitor" control (solvent only) and a "blank" control (buffer only, no enzyme).
-
-
Enzyme Pre-incubation:
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank controls.
-
Mix gently and pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes). This pre-incubation step is crucial for carbamate inhibitors to allow for the carbamylation of the enzyme active site.[8]
-
-
Initiate the Reaction:
-
Add 10 µL of the DTNB solution to all wells.
-
Add 10 µL of the ATCI substrate solution to all wells to start the reaction.[8] The final volume in each well will be 200 µL.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take kinetic readings every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[8]
-
Data Presentation
The results of the enzyme inhibition assay can be presented in tabular format for clear comparison.
Table 1: Raw Absorbance Data and Calculation of Reaction Velocity
| Well Type | Inhibitor Conc. (µM) | Absorbance at Time 0 | Absorbance at Time 10 min | Δ Absorbance (10 min) | Reaction Velocity (ΔAbs/min) |
| Blank | N/A | 0.052 | 0.055 | 0.003 | 0.0003 |
| Control (No Inhibitor) | 0 | 0.054 | 0.854 | 0.800 | 0.0800 |
| Test Compound A | 0.1 | 0.053 | 0.683 | 0.630 | 0.0630 |
| Test Compound A | 1 | 0.055 | 0.455 | 0.400 | 0.0400 |
| Test Compound A | 10 | 0.051 | 0.151 | 0.100 | 0.0100 |
| Test Compound B | 0.1 | 0.056 | 0.796 | 0.740 | 0.0740 |
| Test Compound B | 1 | 0.054 | 0.624 | 0.570 | 0.0570 |
| Test Compound B | 10 | 0.055 | 0.355 | 0.300 | 0.0300 |
Table 2: Calculation of Percent Inhibition and IC₅₀ Value
| Test Compound | Inhibitor Conc. (µM) | Reaction Velocity (ΔAbs/min) | Percent Inhibition (%) | IC₅₀ (µM) |
| A | 0.1 | 0.0630 | 21.25 | |
| A | 1 | 0.0400 | 50.00 | 1.0 |
| A | 10 | 0.0100 | 87.50 | |
| B | 0.1 | 0.0740 | 7.50 | |
| B | 1 | 0.0570 | 28.75 | >10 |
| B | 10 | 0.0300 | 62.50 |
Percent Inhibition is calculated using the formula: (1 - (Velocity_inhibitor / Velocity_control)) * 100 IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. It can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the carbamate enzyme inhibition assay.
Mechanism of Acetylcholinesterase Inhibition by Carbamates
Caption: Pseudo-irreversible inhibition of AChE by carbamates.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Substituted Phenylcarbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylcarbamates are a versatile class of organic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. Their therapeutic potential spans various areas, including oncology, neurodegenerative diseases, and inflammatory disorders. This document provides detailed application notes and experimental protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of substituted phenylcarbamates. The provided methodologies cover key aspects of cellular function, including cytotoxicity, apoptosis, and the modulation of critical signaling pathways.
Data Presentation: In Vitro Efficacy of Substituted Phenylcarbamates
The following tables summarize the quantitative data on the biological activities of representative substituted phenylcarbamates and related carbamate-containing compounds in various cell-based assays.
Table 1: Cytotoxicity of Substituted Phenylcarbamates in Cancer Cell Lines
| Compound Name/Class | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Phenylthiazole derivatives (4c, 4d) | SKNMC (Neuroblastoma) | MTT | 10.8 ± 0.08 | [1] |
| Hep-G2 (Hepatocarcinoma) | MTT | 11.6 ± 0.12 | [1] | |
| Phenylfuranylnicotinamidines (4d, 4e) | SR (Leukemia) | MTT | 0.37 | [2][3] |
| HT29 (Colon Cancer) | MTT | 0.47 | [2][3] | |
| HL-60(TB) (Leukemia) | MTT | < 0.25 | [2] | |
| Colo 205 (Colon Cancer) | MTT | < 0.25 | [2] | |
| HCC-2998 (Colon Cancer) | MTT | < 0.25 | [2] |
Table 2: Activity of Carbamate Derivatives in Mechanistic Assays
| Compound/Derivative Class | Target/Assay | IC50 (µM) | Mechanism of Action | Reference |
| Naphthyl–azotricyclic-urea–phenyl scaffold | Proteasome (β5c) Inhibition | 1.15 (Ki) | Competitive Inhibition | [4] |
| Carfilzomib (epoxyketone peptide) | Proteasome (β5) Inhibition | ~0.006 | Irreversible Inhibition | [5] |
| Todalam (rationally designed inhibitor) | Tubulin Polymerization | Favorable IC50 | Binds to a novel tubulin site | [6] |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4c) | Cytotoxicity (SKNMC) | 10.8 ± 0.08 | Not specified | [1] |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4d) | Cytotoxicity (Hep-G2) | 11.6 ± 0.12 | Not specified | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von Benzyl-(4-brom-2-methylphenyl)carbamat für die weiterführende Synthese
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Benzyl-(4-brom-2-methylphenyl)carbamat ist ein vielseitiges Zwischenprodukt in der organischen Synthese, insbesondere in der Entwicklung pharmazeutischer Wirkstoffe. Die Präsenz eines Bromatoms am Phenylring ermöglicht eine breite Palette von Palladium-katalysierten Kreuzkupplungsreaktionen, während die Benzylcarbamat-Gruppe als Schutzgruppe für das Anilin-Stickstoffatom dient und Modifikationen oder die anschließende Freilegung der Aminofunktion erlaubt. Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung dieser Verbindung, mit einem Fokus auf Reaktionen, die für die Wirkstoffforschung relevant sind.
Derivatisierung am Arylbromid: Palladium-katalysierte Kreuzkupplungsreaktionen
Das Bromatom am Phenylring des Benzyl-(4-brom-2-methylphenyl)carbamats ist der primäre Angriffspunkt für die Einführung molekularer Diversität. Palladium-katalysierte Kreuzkupplungsreaktionen sind hierfür die Methoden der Wahl.
Suzuki-Miyaura-Kupplung zur Synthese von Biaryl-Strukturen
Die Suzuki-Miyaura-Kupplung ermöglicht die Bildung von C-C-Bindungen zwischen dem Arylbromid und einer Organoboronsäure oder einem -ester. Diese Reaktion ist fundamental für die Synthese von Biaryl-Motiven, die in vielen pharmazeutischen Wirkstoffen vorkommen. Die sterische Hinderung durch die ortho-ständige Methylgruppe erfordert oft den Einsatz von speziellen, sperrigen und elektronenreichen Phosphin-Liganden, um hohe Ausbeuten zu erzielen.[1][2]
Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.
Experimentelles Protokoll: Suzuki-Miyaura-Kupplung
-
In einem trockenen Schlenkrohr werden Benzyl-(4-brom-2-methylphenyl)carbamat (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.) und eine Base (z.B. K₃PO₄, 2,0-3,0 Äq.) vorgelegt.
-
Der Palladium-Präkatalysator (z.B. Pd(OAc)₂, 2-5 mol%) und der Ligand (z.B. SPhos, 4-10 mol%) werden hinzugefügt.
-
Das Reaktionsgefäß wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser 4:1) wird über eine Spritze zugegeben.
-
Die Reaktionsmischung wird unter starkem Rühren für 4-24 Stunden auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Quantitative Daten für die Suzuki-Miyaura-Kupplung von substituierten Arylbromiden
| Boronsäure | Pd-Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) | Referenz |
| Phenylboronsäure | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxan/H₂O | 80 | 20 | 81 | [2] |
| 4-Methoxyphenylboronsäure | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluol/H₂O | 100 | 12 | 92 | [3] |
| 4-Chlorphenylboronsäure | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluol/H₂O | 110 | 18 | 80 | [3] |
| 3-Thienylboronsäure | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxan/H₂O | 80 | 22 | 73 | [4] |
Buchwald-Hartwig-Aminierung zur Synthese von Diarylaminen
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[5] Sie ermöglicht die Kupplung des Arylbromids mit einer Vielzahl von primären oder sekundären Aminen, was zur Synthese von substituierten Diarylaminen oder N-Arylalkylaminen führt. Diese Struktureinheiten sind in vielen Kinase-Inhibitoren und anderen biologisch aktiven Molekülen von Bedeutung. Die Kompatibilität der Reaktion mit der Carbamat-Schutzgruppe ist im Allgemeinen gut.[6][7]
Allgemeiner Arbeitsablauf für die Buchwald-Hartwig-Aminierung
Abbildung 2: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.
Experimentelles Protokoll: Buchwald-Hartwig-Aminierung
-
In einem trockenen, mit einem Magnetrührstab versehenen Reaktionsgefäß werden der Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 1-3 mol%), der Ligand (z.B. XPhos, 2-6 mol%) und eine starke, nicht-nukleophile Base (z.B. NaOtBu oder K₃PO₄, 1,4 Äq.) vorgelegt.
-
Benzyl-(4-brom-2-methylphenyl)carbamat (1,0 Äq.) wird hinzugefügt.
-
Das Gefäß wird mit einem Septum verschlossen, evakuiert und dreimal mit Inertgas gefüllt.
-
Das Kupplungspartner-Amin (1,2-1,5 Äq.) und trockenes, entgastes Lösungsmittel (z.B. Toluol oder 1,4-Dioxan) werden per Spritze zugegeben.
-
Die Mischung wird bei 80-110 °C für 1-24 Stunden gerührt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
-
Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt und der Rückstand mittels Säulenchromatographie gereinigt.
Tabelle 2: Quantitative Daten für die Buchwald-Hartwig-Aminierung von Arylbromiden
| Amin | Pd-Präkatalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) | Referenz |
| Morpholin | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluol | 100 | 2 | 95 | [5] |
| Anilin | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 16 | 88 | [8] |
| Benzylamin | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | NaOtBu | Toluol | 80 | 4 | 91 | [9] |
| Indol | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxan | 100 | 24 | 78 | [9] |
Sonogashira- und Heck-Kupplungen
Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion des Arylbromids mit einem terminalen Alkin.[10] Diese Reaktion erfordert in der Regel einen Palladium-Katalysator und einen Kupfer(I)-Kokatalysator.[11] Arylalkine sind wichtige Bausteine für Heterocyclen und konjugierte Systeme.
Die Heck-Kupplung führt zur Bildung eines neuen C-C-Doppelbindungssystems durch die Reaktion des Arylbromids mit einem Alken.[12][13] Diese Reaktion ist besonders nützlich für die Synthese von Stilbenen und Zimtsäurederivaten.
Aufgrund der sterischen Hinderung am Substrat sind für beide Reaktionen oft optimierte Bedingungen mit aktiveren Katalysatorsystemen und höheren Temperaturen erforderlich.
Modifikation und Entschützung der Benzylcarbamat-Gruppe
Die Benzylcarbamat (Cbz)-Gruppe ist eine robuste Schutzgruppe, die gegenüber vielen Reaktionsbedingungen stabil ist, einschließlich der oben genannten Kreuzkupplungsreaktionen.[6] Ihre Entfernung erfolgt typischerweise unter milden Bedingungen.
Arbeitsablauf für die Cbz-Entschützung
Abbildung 3: Arbeitsablauf für die hydrogenolytische Entschützung der Cbz-Gruppe.
Experimentelles Protokoll: Hydrogenolytische Cbz-Entschützung
-
Das Cbz-geschützte Derivat wird in einem geeigneten Lösungsmittel (z.B. Methanol, Ethanol oder Ethylacetat) gelöst.
-
Eine katalytische Menge Palladium auf Aktivkohle (Pd/C, 5-10 Gew.-%) wird hinzugefügt.
-
Die Reaktionsmischung wird unter eine Wasserstoffatmosphäre (typischerweise 1 atm, Ballon) gesetzt.
-
Die Suspension wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle).
-
Der Katalysator wird durch Filtration über Celite entfernt und das Filterbett mit dem Lösungsmittel nachgewaschen.
-
Das Filtrat wird im Vakuum eingeengt, um das freie Amin zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.
Es ist zu beachten, dass die hydrogenolytische Spaltung mit der Anwesenheit eines Arylbromids konkurrieren kann, obwohl die Cbz-Entschützung unter diesen Bedingungen im Allgemeinen bevorzugt abläuft.[14] Alternative, nicht-reduktive Entschützungsmethoden können bei empfindlichen Substraten erforderlich sein.
Zusammenfassung
Benzyl-(4-brom-2-methylphenyl)carbamat stellt ein wertvolles Ausgangsmaterial für die Synthese komplexer Moleküle dar. Die vorgestellten Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen bieten robuste Methoden zur Funktionalisierung des Arylrings. Die Kompatibilität und die milde Abspaltung der Benzylcarbamat-Schutzgruppe erhöhen die synthetische Nützlichkeit dieses Bausteins in der modernen Wirkstoffentwicklung. Die Optimierung der Reaktionsbedingungen, insbesondere die Wahl des Liganden und der Base, ist entscheidend für den Erfolg bei diesem sterisch anspruchsvollen Substrat.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Purification of Crude Benzyl (4-bromo-2-methylphenyl)carbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-bromo-2-methylphenyl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This document provides a comprehensive guide to the purification of crude this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.[1]
Column chromatography operates on the principle of differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.[2][3] For the purification of moderately polar molecules like this compound, silica gel serves as a polar stationary phase. A non-polar mobile phase, typically a mixture of hexanes and ethyl acetate, is employed to elute the compounds.[1] Components with higher polarity exhibit a stronger affinity for the silica gel and consequently move down the column at a slower rate. Conversely, less polar compounds interact weakly with the stationary phase and are eluted more rapidly. By methodically increasing the polarity of the mobile phase, a process known as gradient elution, compounds with varying polarities can be effectively separated.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H14BrNO2 | [4] |
| Molecular Weight | 320.18 g/mol | [4] |
| LogP | 4.57920 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
Experimental Protocol
This protocol details the purification of crude this compound on a gram scale.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[2]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and test progressively more polar mixtures (e.g., 8:2, 7:3).
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.
-
Analysis: The ideal solvent system will show good separation between the desired product spot and any impurities. The target compound should have a Retention Factor (Rf) of approximately 0.25-0.35.[1]
3. Column Preparation (Wet Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approximately 1 cm).[1][5]
-
Prepare Slurry: In a beaker, create a slurry of silica gel with a non-polar solvent like hexanes. A general guideline is to use 50-100 g of silica gel for every 1 g of crude material.[1]
-
Packing the Column: Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[1]
-
Equilibration: Add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance.[1] Wash the column with 2-3 column volumes of the initial, low-polarity mobile phase determined from the TLC analysis.[1]
4. Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of DCM.
-
Loading: Carefully apply the dissolved sample onto the top of the silica bed. Allow the sample to fully absorb into the silica gel.[1]
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate). Collect the eluent in fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For instance, you might move from 9:1 to 8:2 to 7:3 hexanes:ethyl acetate.[1]
5. Fraction Monitoring and Product Isolation
-
Fraction Monitoring: Monitor the composition of the collected fractions by TLC to identify those containing the purified product.[1]
-
Combining Fractions: Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]
Data Presentation
Table 1: TLC Analysis for Optimal Mobile Phase Selection
| Hexanes:Ethyl Acetate (v/v) | Rf of this compound | Rf of Major Impurity 1 (Less Polar) | Rf of Major Impurity 2 (More Polar) | Observations |
| 9:1 | 0.15 | 0.45 | 0.05 | Poor separation from baseline impurity. |
| 8:2 | 0.30 | 0.65 | 0.10 | Good separation of all components. |
| 7:3 | 0.45 | 0.80 | 0.20 | Product Rf is slightly high, potential for co-elution. |
Table 2: Purification Summary
| Parameter | Crude Product | Purified Product |
| Mass | 1.25 g | 0.98 g |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 78.4% |
| Appearance | Off-white solid | White crystalline solid |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of separation by column chromatography.
References
Application Notes and Protocols for the Quantitative Analysis of Carbamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical standards and detailed protocols for the quantitative analysis of carbamates. Carbamates are a class of organic compounds widely used as pesticides, insecticides, and in some pharmaceutical applications.[1][2] Accurate and sensitive quantification of carbamate residues is crucial for ensuring food safety, environmental monitoring, and for quality control in drug development.[3] This document outlines the most common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), complete with performance data and detailed experimental protocols.[4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for carbamate analysis depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[4][5] The following tables summarize the key performance characteristics of the most widely used techniques for carbamate quantification.
Table 1: Performance Characteristics of GC-MS for Carbamate Analysis
| Validation Parameter | Method Performance | Food/Beverage Matrix | Reference |
| Limit of Detection (LOD) | 0.4 - 2.8 µg/kg | Various foods, Alcoholic beverages | [4] |
| Limit of Quantitation (LOQ) | 1.2 - 9.2 µg/kg | Various foods, Alcoholic beverages | [4] |
| Linearity (R²) | >0.99 | Alcoholic beverages, fermented foods | [4] |
| Accuracy (Recovery %) | 87 - 104.4% | Alcoholic beverages | [4] |
| Precision (RSD %) | 1.7 - 8.49% | Alcoholic beverages | [4] |
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
| Validation Parameter | Method Performance | Food/Beverage Matrix | Reference |
| Limit of Detection (LOD) | 0.05 - 0.63 µg/L | Alcoholic beverages, food, biological matrices | [4] |
| Limit of Quantitation (LOQ) | 0.20 - 5.0 µg/kg | Alcoholic beverages, food, biological matrices | [4] |
| Linearity (R²) | >0.99 | Vegetables | [6] |
| Accuracy (Recovery %) | 70.9 - 119% | Alcoholic beverages, food, biological matrices | [4] |
| Precision (RSD %) | 1.0 - 11% | Alcoholic beverages, food, biological matrices | [4] |
Table 3: Performance Characteristics of HPLC-FLD (with derivatization) for Carbamate Analysis
| Validation Parameter | Method Performance | Food/Beverage Matrix | Reference |
| Limit of Detection (LOD) | Comparable to GC-MS | Water | [7] |
| Limit of Quantitation (LOQ) | Comparable to GC-MS | Water | [7] |
| Linearity (R²) | >0.99 | Water | [7] |
| Accuracy (Recovery %) | Method dependent | Water | [7] |
| Precision (RSD %) | Method dependent | Water | [7] |
Experimental Workflows and Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods for carbamate analysis. The following sections provide step-by-step protocols for the most common techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the determination of thermally stable carbamates.[5] For thermally labile carbamates, a derivatization step is often required.[2]
Protocol:
-
Sample Preparation:
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., propyl carbamate) to the sample.[8]
-
Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane. For solid samples, a solid-phase extraction (SPE) is often employed.[8]
-
Concentration: The extract is then concentrated to a smaller volume using a rotary evaporator or a similar concentration system.[5][8]
-
Derivatization (for thermally labile carbamates): The concentrated extract is derivatized to form more volatile and thermally stable compounds. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[9]
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system.[5]
-
Chromatographic Separation: The separation is typically achieved on a capillary column (e.g., Carbowax 20M type).[8] The oven temperature is programmed to ensure the separation of the target analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] For ethyl carbamate, the quantification ion is typically m/z 62, with qualifier ions at m/z 44, 74, and 89.[4]
-
-
Data Analysis:
-
Quantification: The concentration of the carbamate is determined by comparing the peak area of the analyte to that of the internal standard.
-
Confirmation: The presence of the carbamate is confirmed by the presence of the qualifier ions at the correct retention time.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method suitable for the analysis of a wide range of carbamates, including those that are thermally labile, in complex matrices.[4][10]
Protocol:
-
Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food matrices.[10][11]
-
Extraction: A homogenized sample is extracted with acetonitrile.[10]
-
Salting Out: Magnesium sulfate and other salts are added to induce phase separation.[10]
-
Dispersive SPE Cleanup: The supernatant is cleaned up using a mixture of primary secondary amine (PSA) to remove interfering matrix components.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The separation is performed on a reversed-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.[12]
-
Mass Spectrometric Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[13] This involves monitoring specific precursor-to-product ion transitions for each carbamate, providing high selectivity and sensitivity.[13]
-
-
Data Analysis:
-
Quantification: The concentration of each carbamate is determined using a calibration curve generated from analytical standards.
-
Confirmation: The identity of the carbamate is confirmed by the retention time and the ratio of the quantifier and qualifier MRM transitions.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
HPLC with post-column derivatization and fluorescence detection is a well-established and sensitive method for the analysis of N-methylcarbamates, as outlined in EPA Method 531.1.[7][14]
Protocol:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Carbamates are extracted from water samples using a C18 SPE cartridge.[1]
-
Elution: The analytes are eluted from the cartridge with a suitable solvent.
-
-
HPLC-FLD Analysis:
-
Chromatographic Separation: The carbamates are separated on a reversed-phase C18 column.[7]
-
Post-Column Derivatization: After separation, the column effluent is mixed with a reagent to hydrolyze the N-methylcarbamates to methylamine. This is followed by a reaction with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[7][14]
-
Fluorescence Detection: The fluorescent derivatives are detected by a fluorescence detector at specific excitation and emission wavelengths.[7]
-
-
Data Analysis:
-
Quantification: The concentration of the carbamates is determined by comparing the peak areas to those of known standards.
-
Conclusion
The quantitative analysis of carbamates is a critical task in various scientific and industrial fields. The choice of the analytical method should be carefully considered based on the specific requirements of the analysis. GC-MS offers high reliability, particularly for thermally stable carbamates. LC-MS/MS provides excellent sensitivity and selectivity for a broad range of carbamates in complex matrices. HPLC-FLD with post-column derivatization remains a robust and sensitive method, especially for N-methylcarbamates in water samples. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of carbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. food.actapol.net [food.actapol.net]
- 7. agilent.com [agilent.com]
- 8. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 9. jircas.go.jp [jircas.go.jp]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Benzyl (4-bromo-2-methylphenyl)carbamate synthesis.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits are the quality of reagents, presence of moisture, suboptimal reaction temperature, and an inappropriate choice of base.
Initial Checks:
-
Reagent Purity: Ensure the 4-bromo-2-methylaniline is free from impurities. The benzyl chloroformate should be of high purity and used fresh, as it can degrade over time, especially with exposure to moisture.
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. It is crucial to maintain the recommended temperature throughout the reaction.
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
The most common side product in this synthesis is the formation of a urea derivative, resulting from the reaction of 4-bromo-2-methylaniline with any phosgene present as an impurity in the benzyl chloroformate, followed by reaction with another molecule of the aniline. Another possibility is the hydrolysis of benzyl chloroformate to benzyl alcohol, which can then react further.
Minimization Strategies:
-
High-Purity Benzyl Chloroformate: Use benzyl chloroformate from a reliable source with low phosgene content.
-
Controlled Addition: Add the benzyl chloroformate slowly to the reaction mixture containing the 4-bromo-2-methylaniline and a base. This helps to maintain a low concentration of the chloroformate, disfavoring side reactions.
-
Optimal Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like pyridine or triethylamine is often used to neutralize the HCl formed during the reaction without competing in the reaction itself.
Q3: The purification of the final product by column chromatography is proving difficult. What solvent systems are recommended?
The purification of aryl carbamates like this compound typically involves silica gel column chromatography. The polarity of the eluent is key to achieving good separation.
Recommended Solvent Systems:
-
A gradient of ethyl acetate in hexanes is a common starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Frequently Asked Questions (FAQs)
Q4: What is the role of the base in this reaction?
The reaction between 4-bromo-2-methylaniline and benzyl chloroformate produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this acid, driving the reaction to completion. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Q5: Can I use a different chloroformate instead of benzyl chloroformate?
Yes, other chloroformates such as ethyl chloroformate or methyl chloroformate can be used to synthesize the corresponding ethyl or methyl carbamates. The reaction mechanism and conditions would be similar.
Q6: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be employed to confirm the structure and purity of the synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate functional group.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Data Presentation
The yield of carbamate synthesis can be influenced by various factors. The following table summarizes typical yields for the synthesis of aryl carbamates under different conditions, providing a baseline for comparison.
| Entry | Amine | Chloroformate | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Benzyl chloroformate | Pyridine | Dichloromethane | 0 to RT | ~85-95 |
| 2 | 4-Bromoaniline | Ethyl chloroformate | Triethylamine | Tetrahydrofuran | 0 to RT | ~80-90 |
| 3 | 2-Methylaniline | Benzyl chloroformate | Pyridine | Dichloromethane | 0 to RT | ~85-95 |
| 4 | Aniline | Ethyl chloroformate | K₂CO₃ | Acetone/Water | RT | ~75-85 |
Note: These are representative yields from similar reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-bromo-2-methylaniline
-
Benzyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-methylaniline (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Caption: Logical flow of the Frequently Asked Questions section.
Technical Support Center: Synthesis of Benzyl Carbamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of benzyl carbamates (Cbz-protected amines). This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of the desired N-Cbz protected amine?
A1: Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider increasing the reaction time or temperature if necessary.[1] Ensure efficient stirring, especially in biphasic systems, to overcome phase transfer limitations.[1]
-
Hydrolysis of benzyl chloroformate: This reagent is sensitive to moisture.[1] It is advisable to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Protonation of the starting amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1] Ensure at least two equivalents of a suitable base are used to neutralize the HCl produced.[1]
-
Poor solubility of the starting amine: For the reaction to proceed efficiently, all reactants should be in the same phase.[1] A mixture of THF and water is often an effective solvent system.[1] For amino acids, which exist as zwitterions, ensure they are fully dissolved as their corresponding salt before adding the benzyl chloroformate.[1]
Q2: I am trying to protect a primary amine and I am observing the formation of a di-protected byproduct. How can I minimize this?
A2: To minimize the formation of the di-Cbz byproduct with primary amines, you can implement the following strategies:
-
Control the stoichiometry: Use a slight excess, around 1.05-1.2 equivalents, of benzyl chloroformate. A large excess can drive the reaction towards di-protection.[1]
-
Slow addition of the reagent: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature, such as 0 °C.[1] This helps to maintain a low concentration of the electrophile, favoring mono-protection.
-
Choice of base: A weaker base like sodium bicarbonate is often preferred over stronger bases such as sodium hydroxide.[1] Stronger bases can deprotonate the initially formed Cbz-protected amine, making it nucleophilic and susceptible to a second addition of benzyl chloroformate.[1]
Q3: My bottle of benzyl chloroformate is old and has a yellow tint. Is it still usable?
A3: The yellowing of benzyl chloroformate can be an indication of decomposition, which is often caused by exposure to moisture, leading to the formation of HCl and other byproducts.[1] While it might still be functional for less sensitive substrates, it is highly recommended to use fresh or purified reagent for the best results and to avoid introducing impurities that can lead to lower yields and the formation of side products.[1]
Q4: What is the role of the base in the N-Cbz protection reaction, and how do I choose the right one?
A4: The base plays a critical role by neutralizing the hydrochloric acid generated during the reaction.[1][2] This is essential to prevent the protonation of the starting amine, which would make it non-nucleophilic, and to drive the reaction towards the product.[1] The choice of base can influence the reaction's chemoselectivity and the formation of side products.[1] For sensitive substrates or to avoid di-protection of primary amines, a mild base like sodium bicarbonate is often a good choice.[1][2]
Q5: I am observing the formation of urea side products in my reaction. What causes this?
A5: The formation of urea byproducts can occur if there is adventitious water in the reaction mixture.[3] Water can react with the isocyanate intermediate (if the synthesis proceeds via a Curtius rearrangement) or with the benzyl chloroformate to ultimately form an amine, which can then react with another molecule of the isocyanate or benzyl chloroformate.[3] To minimize this, ensure that all reagents and solvents are anhydrous.
Q6: How can I remove unreacted benzyl alcohol from my final product?
A6: The removal of benzyl alcohol can be challenging due to its high boiling point (205 °C) and its similar polarity to many carbamate products, making evaporation and column chromatography difficult.[3] One effective method is to use an enzyme, such as immobilized CALB (Candida antarctica lipase B), to convert the benzyl alcohol into an easily separable species like benzyl butyrate through esterification.[3][4]
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Low Yield of Desired Product | Incomplete reaction. | Monitor reaction progress by TLC. Increase reaction time or temperature as needed. Ensure efficient stirring.[1] |
| Hydrolysis of benzyl chloroformate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Add benzyl chloroformate slowly.[1] | |
| Protonation of the starting amine. | Use at least two equivalents of a suitable base to neutralize the generated HCl.[1] | |
| Poor solubility of the starting amine. | Choose a suitable solvent system (e.g., THF/water) to ensure all reactants are in the same phase.[1] | |
| Formation of Di-Cbz Byproduct (with primary amines) | Excess benzyl chloroformate. | Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[1] |
| Use of a strong base. | Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[1] | |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C).[1] | |
| Presence of Urea Byproducts | Presence of water in the reaction. | Use anhydrous reagents and solvents.[3] |
| Difficulty in Removing Benzyl Alcohol | High boiling point and co-polarity with the product. | Employ enzymatic derivatization to convert benzyl alcohol to an easily separable ester.[3][4] |
| Decomposition of the Product | The carbamate group can be sensitive to strong acids or bases, and thermal decomposition can occur.[5] | Use mild reaction and workup conditions. Avoid excessive heat. |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of an Amine
This protocol is a general guideline for the N-protection of amines using benzyl chloroformate under Schotten-Baumann conditions.[6]
-
Materials:
-
Amine (1.0 equivalent)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Tetrahydrofuran (THF) and Water (H₂O) in a 2:1 ratio
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a 2:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take several hours.[6]
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.[6]
-
Protocol 2: Enzymatic Removal of Benzyl Alcohol Impurity
This protocol describes a method for the removal of residual benzyl alcohol from the carbamate product using an immobilized enzyme.[3]
-
Materials:
-
Crude carbamate product containing benzyl alcohol
-
Immobilized CALB (Candida antarctica lipase B)
-
Vinyl butyrate
-
Toluene
-
Heptanes
-
-
Procedure:
-
Dissolve the crude carbamate product in toluene.
-
Pass the solution through a column packed with immobilized CALB.
-
Introduce vinyl butyrate to the flow, which will react with the benzyl alcohol on the enzyme column to form benzyl butyrate.
-
Collect the eluent containing the purified carbamate product and benzyl butyrate.
-
Evaporate the toluene and residual vinyl butyrate.
-
The benzyl butyrate can often be removed by crystallization from a solvent like heptanes, leaving the pure carbamate product.[3]
-
Visualizations
Caption: Main reaction pathway for benzyl carbamate synthesis and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
Preventing degradation of Benzyl (4-bromo-2-methylphenyl)carbamate during storage
This technical support center provides guidance on the proper storage and handling of Benzyl (4-bromo-2-methylphenyl)carbamate to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an organic compound featuring a carbamate functional group. The stability of this compound is crucial as degradation can lead to the formation of impurities, which may compromise experimental results, reduce product efficacy, and potentially introduce toxic byproducts.[1][2][3]
Q2: What are the primary pathways through which this compound might degrade during storage?
Based on the general behavior of carbamates, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The ester linkage of the carbamate is susceptible to hydrolysis, especially under alkaline or acidic conditions, which would yield benzyl alcohol, 4-bromo-2-methylaniline, and carbon dioxide.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and degrade the compound.[1][2] Many pharmaceutical products are sensitive to light and require protection from sunlight and certain artificial light spectrums.[1]
-
Thermal Degradation: High temperatures can accelerate the rate of chemical degradation. Carbamates are known to be thermally unstable.[4]
Q3: How can I visually inspect my sample for signs of degradation?
While visual inspection is not a definitive method for determining degradation, you can look for the following signs:
-
Color Change: A change from a white or off-white powder to a yellow or brownish hue could indicate the formation of degradation products.[5]
-
Change in Consistency: Clumping or melting of the solid material might suggest the presence of impurities or the absorption of moisture, which can facilitate hydrolysis.
-
Odor: The release of any unusual odors could be a sign of chemical decomposition.
Q4: What are the recommended storage conditions to minimize degradation?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Low temperatures slow down the rate of chemical reactions, including hydrolysis and thermal degradation.[6][7] |
| Light | Store in a light-proof or amber glass container in a dark location. | Protects the compound from photodegradation.[1][2][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | Minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Purity | Ensure the compound is stored in a pure state, free from acidic or basic contaminants. | Contaminants can catalyze degradation reactions. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS). | Degradation of the compound. | 1. Confirm the identity of the unexpected peaks using mass spectrometry. Potential degradation products include benzyl alcohol and 4-bromo-2-methylphenol. 2. Review storage conditions against the recommendations. 3. Perform a stability study under controlled conditions to identify the cause of degradation. |
| Reduced potency or inconsistent experimental results. | Loss of the active compound due to degradation. | 1. Quantify the purity of the stored material using a validated analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions. |
| Physical changes in the stored material (e.g., color change, clumping). | Chemical degradation and/or moisture absorption. | 1. Do not use the material for experiments where high purity is required. 2. Analyze a sample to determine the extent of degradation. 3. Discard the material if significant degradation is detected and review storage procedures. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
Methanol (for sample preparation).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare samples of the stored material at the same concentration in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solutions and monitor for the appearance of additional peaks, which may indicate degradation products.
-
The purity can be estimated by calculating the peak area percentage of the main compound relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound.
-
Hydrochloric acid (0.1 M).
-
Sodium hydroxide (0.1 M).
-
Hydrogen peroxide (3%).
-
UV lamp (254 nm).
-
Oven.
-
HPLC system as described in Protocol 1.
2. Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep it at room temperature for 24 hours.
-
Photodegradation: Expose a solid sample of the compound to UV light at 254 nm for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at 80°C for 24 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Prepare all samples for HPLC analysis as described in Protocol 1.
-
Analyze the samples by HPLC to determine the percentage of degradation and identify the major degradation products.
Visualizations
Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.
Caption: Logical relationship between storage and degradation.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 5. srinichem.com [srinichem.com]
- 6. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 7. SOPs for Temperature-Sensitive Pharma Products Logistics [worldpharmatoday.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. s4science.at [s4science.at]
Technical Support Center: Troubleshooting Low Bioactivity in Carbamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamate derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly focusing on unexpectedly low bioactivity.
Frequently Asked Questions (FAQs)
Q1: My carbamate derivative is showing lower than expected bioactivity. What are the primary factors I should investigate?
A1: Low bioactivity in carbamate derivatives can stem from several issues, ranging from compound integrity to experimental design. The primary factors to investigate are:
-
Compound Stability: Carbamates can be susceptible to hydrolysis, especially under basic or acidic conditions and in the presence of certain enzymes.[1][2] Degradation of your compound before or during the assay will naturally lead to lower observed activity.
-
Purity of the Derivative: Impurities from the synthesis, such as unreacted starting materials or byproducts like symmetrical ureas, can interfere with the assay or result in an inaccurate concentration of the active compound.[3][4]
-
Cell Permeability: For cell-based assays, the compound must be able to cross the cell membrane to reach its intracellular target.[5][6][7] Poor membrane permeability can be a significant barrier to bioactivity.[8][9]
-
Structure-Activity Relationship (SAR): The specific chemical structure of your carbamate derivative is critical for its interaction with the biological target.[10][11] Small structural modifications can lead to significant changes in activity.
-
Assay Conditions: The parameters of your experimental setup, including buffer composition, pH, temperature, and incubation times, can all influence the outcome of the assay.[12]
To systematically address these possibilities, a logical troubleshooting workflow is recommended.
Caption: A step-by-step workflow for troubleshooting low bioactivity in carbamate derivatives.
Q2: How can I determine if my carbamate derivative is stable under my experimental conditions?
A2: Assessing the chemical and metabolic stability of your compound is a critical step. Carbamates can undergo hydrolysis, and the rate of this degradation is influenced by pH, temperature, and the presence of metabolic enzymes.[1][2]
A common method to assess stability is to incubate the carbamate derivative under your specific assay conditions (e.g., in buffer or cell culture medium) for the duration of the experiment. At various time points, aliquots can be taken and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining. A significant decrease over time indicates instability.
For metabolic stability, a microsomal stability assay is often employed. This involves incubating the compound with liver microsomes, which contain drug-metabolizing enzymes.[13]
Experimental Protocol: General Stability Assay using HPLC
-
Preparation: Prepare a stock solution of your carbamate derivative in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to the final assay concentration in your experimental buffer or medium. Incubate this solution under the exact temperature and conditions of your bioassay.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately stop any potential degradation by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[13]
-
Processing: Centrifuge the samples to precipitate any proteins.[13]
-
Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection or by LC-MS.
-
Quantification: Plot the peak area of the carbamate derivative against time to determine the rate of degradation.
Q3: My carbamate is an enzyme inhibitor. How can I troubleshoot an inhibition assay that is giving poor results?
A3: Carbamates are well-known inhibitors of serine hydrolases, such as acetylcholinesterase (AChE), where they act as substrates with very low turnover numbers, leading to carbamoylation of the enzyme's active site.[10][11][14] If you are experiencing issues with your enzyme inhibition assay, consider the following:
-
Enzyme Instability: Ensure the enzyme itself is active and stable throughout the assay.[15]
-
Substrate Concentration: The concentration of the substrate can affect the apparent inhibition. Ensure you are using a substrate concentration appropriate for your assay goals (e.g., at or below the Michaelis constant, Kₘ).
-
Time-Dependent Inhibition: Carbamates often exhibit time-dependent (pseudo-irreversible) inhibition.[14] Pre-incubating the enzyme with the carbamate inhibitor before adding the substrate is often necessary to observe the full inhibitory effect.
-
Assay Interference: Check if your compound interferes with the detection method (e.g., absorbance or fluorescence). Run controls with the compound but without the enzyme.
-
Product Inhibition: The accumulation of reaction products can sometimes inhibit the enzyme, so it is important to measure initial reaction rates.[15]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a carbamate derivative.
Q4: Could poor cell permeability be the cause of low activity in my cell-based assay?
A4: Yes, absolutely. For a compound to be active in a cell-based assay, it must be able to cross the cell membrane and reach its intracellular target in sufficient concentrations.[5][6] Carbamates, while often designed to have good membrane penetrating abilities, can still face permeability challenges.[7] Factors influencing permeability include lipophilicity, molecular size, and susceptibility to efflux pumps (proteins that actively transport compounds out of the cell).
You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures a compound's ability to diffuse across an artificial lipid membrane.
Caption: Factors affecting intracellular concentration of a carbamate derivative.
Structure-Activity Relationship (SAR) Data
The biological activity of carbamates is highly dependent on their structure.[10] Modifying the substituents on the nitrogen and oxygen atoms of the carbamate group can significantly alter properties like target affinity, stability, and permeability.[5] Below is a table summarizing representative SAR data for a series of carbamate inhibitors targeting an enzyme.
| Compound ID | R¹ Group (on Oxygen) | R² Group (on Nitrogen) | IC₅₀ (nM) | Metabolic Stability (t½, min) |
| A-1 | 3-chlorophenyl | Methyl | 15 | 45 |
| A-2 | 4-chlorophenyl | Methyl | 50 | 55 |
| A-3 | 3-methoxyphenyl | Methyl | 25 | 30 |
| A-4 | 3-chlorophenyl | Ethyl | 45 | 60 |
| A-5 | 3-chlorophenyl | Cyclohexyl | 8 | 75 |
Data is illustrative and sourced from general principles of carbamate SAR.[5][14][16] This table demonstrates how small changes, such as the position of a chloro substituent (A-1 vs. A-2) or the size of the N-alkyl group (A-1 vs. A-4 vs. A-5), can impact inhibitory potency (IC₅₀) and metabolic stability.
References
- 1. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decreased permeability as a mechanism of resistance to methyl benzimadazol-2-yl carbamate (MBC) in Sporobolomyces roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of carbamate pesticides intermediates on Escherichia coli membrane architecture: An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Support Center: Enhancing Carbamate Stability in Solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of carbamate compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My carbamate compound is showing signs of degradation in solution. What are the common causes?
A1: Carbamate instability in solution is most commonly attributed to hydrolysis of the carbamate linkage, which is susceptible to both acidic and basic conditions.[1][2] Other significant factors that can accelerate degradation include exposure to elevated temperatures, light (photodegradation), and oxidizing agents.[3][4] The specific structure of the carbamate and the composition of the solvent system also play crucial roles in its stability.[3][5]
Q2: What are the typical degradation products of carbamates in solution?
A2: The primary degradation pathway for carbamates is hydrolysis, which cleaves the carbamate bond to yield an alcohol (or phenol), an amine, and carbon dioxide.[5][6] For instance, under basic conditions, Rivastigmine, a carbamate derivative, hydrolyzes to its corresponding phenol metabolite.[1] Depending on the specific carbamate and the conditions, other byproducts may also be formed.
Q3: How can I proactively prevent my carbamate compound from degrading during storage and experiments?
A3: To enhance the stability of your carbamate compound, consider the following preventative measures:
-
pH Control: Maintain the solution pH within a slightly acidic to neutral range (typically pH 4-7) for optimal stability.[3]
-
Temperature Management: Prepare and store solutions at recommended low temperatures, as elevated temperatures can accelerate degradation.[3][7] For long-term storage of solid compounds, a desiccator at a low temperature is preferable to a freezer to avoid moisture-induced hydrolysis.[7]
-
Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[4]
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation and interaction with atmospheric moisture.[4][7]
-
Solvent Selection: Carefully select a diluent that minimizes degradation. It is advisable to test the stability of your compound in various potential solvents over time.[3]
Q4: I am observing unexpected peaks in my HPLC analysis. Could this be on-column degradation?
A4: Yes, it is possible for carbamate compounds to degrade during HPLC analysis. The conditions of the HPLC system, such as the pH of the mobile phase and the column temperature, can induce degradation.[3] Many carbamates are thermally labile, making them less suitable for analysis by Gas Chromatography (GC).[8]
Q5: What are the best practices for storing solid carbamate compounds?
A5: Solid carbamate compounds should be stored in a tightly sealed, non-reactive container (e.g., glass) in a dry environment, such as a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves.[4][7] The air in the desiccator can be replaced with an inert gas like argon or nitrogen to create an inert environment.[7] Storing in a freezer is often not recommended due to high humidity, which can lead to hydrolysis.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of Carbamate in Aqueous Solution
Symptoms:
-
A significant decrease in the parent compound peak area over a short period in HPLC analysis.
-
Appearance of new peaks corresponding to degradation products.
-
A noticeable change in the pH of the solution.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid carbamate degradation.
Issue 2: Inconsistent Results in Carbamate Stability Studies
Symptoms:
-
Poor reproducibility of stability data between experiments.
-
Variable rates of degradation under seemingly identical conditions.
Possible Causes and Solutions:
-
Inconsistent Starting Material: Ensure the purity of the carbamate compound before initiating stability studies. Analyze the solid compound by dissolving it in a suitable organic solvent and injecting it immediately into the HPLC to assess its initial purity.[3]
-
Variation in Experimental Conditions: Strictly control all experimental parameters, including temperature, pH, light exposure, and the concentration of all reagents.
-
Impurity in Reagents: Use high-purity solvents and reagents. Impurities can sometimes catalyze degradation reactions.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Rivastigmine
| Stress Condition | Parameters | Duration | Degradation (%) | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 10.5 | Phenol metabolite |
| Base Hydrolysis | 0.1 M NaOH | 15 minutes | 15.2 | Phenol metabolite |
| Oxidative | 3% H₂O₂ | 48 hours | 8.7 | N-oxide and N-desmethyl derivatives |
| Thermal | 60°C | 24 hours | Not significant | - |
| Photolytic | UV light | 7 days | Not significant | - |
| Data compiled from literature sources.[1] |
Table 2: Summary of Stress Testing Results for Methocarbamol
| Stress Condition | Parameters | Duration | Degradation (%) |
| Acid Hydrolysis | 1 N HCl | 2 hours (reflux) | 12.4 |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes (reflux) | 18.2 |
| Oxidative | 30% H₂O₂ | 30 minutes (reflux) | 21.5 |
| Data compiled from literature sources.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid/Base Hydrolysis
This protocol outlines a general procedure for assessing the stability of a carbamate compound under acidic and basic conditions.
Caption: Workflow for acid/base forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the carbamate compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a suitable container.[3]
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]
-
At designated time points, withdraw aliquots, cool to room temperature, and neutralize with an equivalent volume and concentration of NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a suitable container.[3]
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]
-
At designated time points, withdraw aliquots, cool to room temperature, and neutralize with an equivalent volume and concentration of HCl.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and identify degradation products.
Protocol 2: Forced Degradation Study - Oxidative Degradation
This protocol describes a general method for evaluating the stability of a carbamate compound under oxidative stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the carbamate compound in an appropriate solvent.[1]
-
Oxidative Degradation:
-
Analysis: Analyze the sample at various time points using a validated stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
Base-Catalyzed Hydrolysis of Carbamates
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of primary and secondary carbamates.
Caption: Mechanisms of base-catalyzed carbamate hydrolysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Purification of Bromo-Substituted Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bromo-substituted organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude bromo-substituted organic compounds?
Q2: How can I remove residual bromine or other brominating agents from my crude product?
Q3: My bromo-substituted compound appears to be degrading during purification on silica gel. What could be the cause and how can I prevent it?
A3: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive bromo-substituted compounds, potentially causing dehalogenation or rearrangement.[3] To mitigate this, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, using a less acidic stationary phase such as neutral alumina can be a good option for purifying basic or acid-sensitive bromo-compounds.[4][5]
Q4: I am having difficulty separating constitutional isomers (regioisomers) of my brominated product. What strategies can I try?
A4: The separation of regioisomers can be challenging due to their similar physical properties.[6] High-performance liquid chromatography (HPLC) is often more effective than standard column chromatography for this purpose.[7][8] Screening different stationary phases (e.g., phenyl, cyano) and mobile phase compositions is crucial. In some cases, derivatization of the isomers to increase their structural differences followed by separation and subsequent deprotection can be a viable strategy.[9] For solid mixtures of isomers, fractional crystallization with a carefully selected solvent system might be effective.[4]
Q5: What are the key considerations for choosing a solvent for the recrystallization of a bromo-substituted organic compound?
A5: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For bromo-aromatic compounds, common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[10][11] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal system.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, if the solution is cooled too rapidly, or if there are significant impurities present.[10]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[10]
-
Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Problem: Poor or no crystal formation upon cooling.
This is often due to the solution not being saturated, meaning too much solvent was used.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
-
Cool to a Lower Temperature: If crystals do not form at 0°C (ice bath), try a colder bath (e.g., dry ice/acetone).
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
This indicates that the chosen mobile phase (eluent) does not have the optimal polarity to differentiate between the components of the mixture.
Solutions:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems of different polarities. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4. For bromo-substituted compounds, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[12]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the non-polar impurities and then the more polar desired compound, improving separation.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[4][5]
Problem: The compound is streaking or tailing on the TLC plate and column.
Streaking or tailing is often observed with polar or acidic/basic compounds on silica gel due to strong interactions with the stationary phase.
Solutions:
-
Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be effective.
-
Use a Different Stationary Phase: As mentioned previously, switching to neutral alumina or a deactivated silica gel can prevent these strong interactions.[4][5]
Data Presentation
Table 1: Solubility of Selected Bromo-Substituted Organic Compounds in Common Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |
| 4-Bromophenol | Water | 25 | 1.43 | [13][14][15][16] |
| 2,4-Dibromophenol | Water | 25 | 0.05 | [13][14][15][16] |
| 2,4,6-Tribromophenol | Water | 25 | 0.004 | [13][14][15][16] |
| Pentabromophenol | Water | 25 | 0.0001 | [13][14][15][16] |
| 3-Bromobenzoic Acid | Methanol | 25 | 5.0 | |
| 3-Bromobenzoic Acid | 95% Ethanol | 25 | 5.0 | |
| 3-Bromo-2-Methylbenzoic Acid | Methanol | 25 | 3.45 | [11] |
| 3-Bromo-2-Methylbenzoic Acid | Ethanol | 25 | 2.65 | [11] |
| 3-Bromo-2-Methylbenzoic Acid | Ethyl Acetate | 25 | 11.2 | [11] |
| 3-Bromo-2-Methylbenzoic Acid | Acetonitrile | 25 | 6.5 | [11] |
| 3-Bromo-2-Methylbenzoic Acid | Water | 25 | 0.03 | [11] |
| Bromobenzene | Ethanol | Room Temp. | Soluble | [17] |
| Bromobenzene | Diethyl Ether | Room Temp. | Soluble | [17] |
| Bromobenzene | Acetone | Room Temp. | Soluble | [17] |
| Bromomethane | Ethanol | Room Temp. | Miscible | [10] |
| Bromomethane | Chloroform | Room Temp. | Miscible | [10] |
Note: "Soluble" and "Miscible" are qualitative descriptions from the cited sources.
Table 2: Recommended Starting Conditions for Chromatographic Separation of Bromo-Isomers
| Isomer Type | Compound Class | Stationary Phase | Recommended Mobile Phase (Starting Point) | Reference |
| Regioisomers | Dibromophenols | C18 (Reverse Phase) | Gradient of Acetonitrile and Water | [8] |
| Regioisomers | Brominated 3-(Trifluoromethyl)anilines | Silica Gel | Hexane/Ethyl Acetate Gradient | [18] |
| Regioisomers | Dibromonaphthalenes | Silica Gel | Hexane/Benzene (95:5) | [12] |
| Regioisomers | Brominated Xylenes | Metal-Organic Framework (MOF) | Heptane or Hexane | [19] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude bromo-substituted compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The target Rf for the desired compound should be around 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel for "dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to maintain a steady flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A general workflow for the purification of bromo-substituted organic compounds.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Separation of 1,2-Dibromobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. benchchem.com [benchchem.com]
- 19. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of 4-bromo-2-methylaniline with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Alternative routes for carbamate synthesis, which could be adapted, include the reaction of an isocyanate with an alcohol or a modified Curtius rearrangement of a carboxylic acid.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis of this compound, several parameters are critical for success:
-
Temperature Control: The reaction can be exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Mixing: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, to avoid localized high concentrations of reactants which can lead to impurity formation.
-
Reagent Addition Rate: Slow and controlled addition of benzyl chloroformate is recommended to manage the reaction exotherm and minimize the formation of byproducts.
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of benzyl chloroformate and the formation of impurities. Using dry solvents and an inert atmosphere is advisable.
Q3: What are the likely impurities in the synthesis of this compound and how can they be minimized?
A3: Potential impurities include:
-
N,N'-bis(4-bromo-2-methylphenyl)urea: This can form if the isocyanate intermediate reacts with the starting aniline. To minimize this, ensure slow addition of benzyl chloroformate and maintain a low reaction temperature.
-
Unreacted 4-bromo-2-methylaniline: This can be minimized by using a slight excess of benzyl chloroformate and ensuring the reaction goes to completion.
-
Benzyl alcohol: This can form from the hydrolysis of benzyl chloroformate. Working under anhydrous conditions will reduce this impurity.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: While column chromatography is effective at the lab scale, it is often not practical for large-scale production.[1] Recrystallization from a suitable solvent system is the preferred method for purifying large quantities of the product. The choice of solvent will depend on the solubility of the carbamate and its impurities. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then cool the solution to allow the pure product to crystallize.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Hydrolysis of benzyl chloroformate. - Product loss during workup or purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For many carbamate formations, a temperature of 0-25°C is optimal. - Ensure all glassware is dry and use anhydrous solvents. - Optimize the extraction and recrystallization procedures to minimize losses. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography on a small scale to obtain a seed crystal for recrystallization. - Ensure all solvent is removed under vacuum. - Try different recrystallization solvents or solvent mixtures. |
| Formation of a White Precipitate (Urea byproduct) | - Reaction of the intermediate isocyanate with the starting amine. - Presence of water leading to the formation of the amine from the isocyanate. | - Add the benzyl chloroformate slowly to a solution of the aniline and base. - Maintain a low reaction temperature (e.g., 0 °C). - Ensure strictly anhydrous conditions. |
| Difficulty in Removing Starting Aniline | - Incorrect stoichiometry. - Insufficient reaction time. | - Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. - Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. - During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard methods for carbamate synthesis.
Materials:
-
4-bromo-2-methylaniline
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (as a base)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Purification by Column Chromatography (Lab Scale)
For small-scale purification, column chromatography can be employed.[1]
-
Column Preparation: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexanes).[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.[1]
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Reactant Ratio (Aniline:Benzyl Chloroformate) | 1 : 1.05 | Minimizes unreacted aniline |
| Base (equivalents) | 1.1 - 1.2 | Neutralizes HCl byproduct |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Good solubility of reactants |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizes side products |
| Reaction Time | 2 - 6 hours | High conversion |
| Typical Purity (after recrystallization) | >97% | High-quality product |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Minimizing impurities in the production of substituted carbamates
Technical Support Center: Production of Substituted Carbamates
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of substituted carbamates, focusing on the identification and minimization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in substituted carbamate synthesis?
The nature and prevalence of impurities are highly dependent on the chosen synthetic route. However, several common classes of impurities are frequently observed. These include unreacted starting materials, byproducts from side reactions like overalkylation, and products from the reaction of key intermediates with contaminants such as water.
Table 1: Common Impurities in Substituted Carbamate Synthesis and Their Origins
| Impurity Class | Specific Example | Common Source / Synthetic Route | Prevention Strategy |
|---|---|---|---|
| Unreacted Reagents | Residual amine, alcohol, or chloroformate | All routes | Optimize stoichiometry, reaction time, and temperature; ensure reagent purity. |
| Ureas | Symmetrical or unsymmetrical ureas | Routes involving isocyanate intermediates (e.g., Curtius/Hofmann rearrangements, reactions with phosgene derivatives).[1] | Use strictly anhydrous conditions; control stoichiometry; add nucleophiles promptly to trap isocyanates. |
| Overalkylation Products | N-alkylated or O-alkylated carbamates | Routes using alkyl halides, especially with strong bases.[2][3] | Use milder bases (e.g., Cs₂CO₃ instead of NaH); control temperature; use bulky alkylating agents if possible. |
| Carbonates | Diaryl or dialkyl carbonates | Chloroformate or carbonate interchange routes.[2] | Use precise stoichiometry; purify the intermediate activated carbonate before reaction with the amine. |
| Hydrolysis Products | Parent amine and alcohol | All routes, during aqueous workup or purification. | Maintain neutral or slightly acidic/basic pH during workup; avoid prolonged exposure to strong acids or bases.[4] |
| Isocyanate Dimers/Trimers | Cyclic ureas | Isocyanate-based routes | Keep isocyanate concentration low; use it in situ immediately after generation. |
Q2: How does my choice of synthetic method influence the impurity profile?
The synthetic strategy is the primary determinant of the types of byproducts you will encounter. Phosgene-free methods are generally preferred for safety and environmental reasons.[2][5]
-
From Isocyanates (e.g., via Curtius or Hofmann Rearrangement): This route's main challenge is the high reactivity of the isocyanate intermediate.[6] It can react with trace water to form an unstable carbamic acid, which decomposes to an amine. This amine can then react with another isocyanate molecule to form a highly insoluble and difficult-to-remove symmetrical urea.
-
From Chloroformates: This is a very common method.[6] Potential impurities include residual chloroformate, the corresponding carbonate formed from the reaction of the chloroformate with the alcohol starting material, and unreacted amine.
-
From Carbon Dioxide and Amines: This "green" approach is attractive but can be challenging.[2] It often requires catalysts and specific conditions to avoid the formation of stable carbamic acid salts and to drive the reaction towards the desired ester.[2][7] Side reactions like overalkylation of the product can occur if alkyl halides are used.[2]
-
Transcarbamoylation: Using a donor like methyl or phenyl carbamate can be a mild method with good functional group tolerance.[1] Impurities are often limited to starting materials if the reaction does not go to completion.
Troubleshooting Guide
Q3: My reaction is incomplete, with significant starting material remaining. What steps should I take?
An incomplete reaction is a common issue. A systematic approach to troubleshooting can quickly identify the root cause.
Caption: Logical workflow for troubleshooting incomplete carbamate synthesis reactions.
Q4: I'm observing a significant amount of a symmetrical urea byproduct. How can I prevent this?
The formation of urea is a classic sign that your isocyanate intermediate is reacting with an amine instead of the desired alcohol. This often happens when using methods like the Curtius rearrangement or when using phosgene/phosgene-derivatives.
Caption: Competing reaction pathways for an isocyanate intermediate.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Water can hydrolyze the isocyanate to an amine, which is a potent nucleophile for urea formation.
-
In Situ Trapping: Add the alcohol nucleophile to the reaction mixture before or during the generation of the isocyanate. This ensures the isocyanate is trapped as the desired carbamate as soon as it forms.
-
Alternative Synthetic Route: If urea formation remains problematic, consider switching to a non-isocyanate route, such as one employing a chloroformate or dialkyl carbonate.[2][6]
Q5: How do I effectively remove unreacted starting amine or other basic impurities from my final product?
Basic impurities, particularly unreacted amines, can often be removed with a simple acidic wash during the aqueous workup.
Experimental Protocol 1: Acidic Wash for Amine Removal
-
Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate. The protonated amine impurity will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, now free of basic impurities.
General Experimental Workflow & Purification
A successful synthesis relies on a well-planned workflow from reaction setup through to final purification.
Caption: General experimental workflow for carbamate synthesis and purification.
Experimental Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a standard method for purifying carbamates that are not amenable to recrystallization.
-
Stationary Phase: Choose an appropriate stationary phase. Standard silica gel is most common. If the carbamate is acid-sensitive, use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing 1% triethylamine).
-
Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the desired carbamate product to ensure good separation from impurities. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.
-
Column Packing: Pack a column with the chosen stationary phase using the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column ("dry loading"). This often provides better resolution than loading the sample as a liquid.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified substituted carbamate. Analytical techniques like HPLC are recommended to confirm purity.[8][9]
References
- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. jircas.go.jp [jircas.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. s4science.at [s4science.at]
Validation & Comparative
Unraveling the Inhibitory Potential of Benzyl (4-bromo-2-methylphenyl)carbamate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel and effective enzyme inhibitors is a continuous endeavor. This guide provides a comparative analysis of Benzyl (4-bromo-2-methylphenyl)carbamate, a compound of interest in medicinal chemistry. However, a comprehensive evaluation of its efficacy remains challenging due to the current lack of a definitively identified biological target.
Initial investigations into the biological activity of this compound have not yet pinpointed a specific molecular target. While the carbamate functional group is present in various known inhibitors, such as those targeting acetylcholinesterase, melatonin receptors, or fatty acid amide hydrolase (FAAH), there is no direct evidence to assign this compound to any of these classes. The precise mechanism of action and the signaling pathways it may modulate are therefore still under investigation.
Without a known biological target, a direct comparison of this compound's efficacy with other inhibitors is not feasible. Such a comparison would necessitate quantitative data from biochemical or cellular assays that measure the compound's inhibitory activity against a specific enzyme or receptor. Furthermore, the elucidation of experimental protocols and the visualization of relevant signaling pathways are contingent on identifying this primary target.
The Path Forward: Target Identification and Efficacy Profiling
The immediate next step in evaluating the therapeutic potential of this compound is to identify its biological target. This can be achieved through a variety of experimental approaches, including:
-
Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.
-
Computational Docking: Screening the compound against a library of known protein structures to predict potential binding interactions.
-
Phenotypic Screening: Observing the effects of the compound on cell behavior to infer its potential mechanism of action.
Once a target is identified, subsequent research can focus on:
-
Determining Inhibitory Potency: Quantifying the compound's IC50 or Ki value against the purified target.
-
Assessing Selectivity: Evaluating the compound's activity against a panel of related and unrelated targets to understand its specificity.
-
Cellular and In Vivo Efficacy: Testing the compound's ability to modulate the target's activity in cellular models and animal models of disease.
This systematic approach will enable a thorough comparison with existing inhibitors and provide the necessary data to construct a comprehensive profile of this compound's therapeutic potential.
Illustrative Experimental Workflow
The following diagram outlines a general workflow for the identification and characterization of a novel inhibitor's biological target.
Figure 1. A generalized workflow for identifying the biological target of a compound and characterizing its inhibitory efficacy.
As research progresses and the biological target of this compound is elucidated, this guide will be updated to provide a detailed and data-driven comparison with other relevant inhibitors.
Structure-Activity Relationship (SAR) of Benzyl (4-bromo-2-methylphenyl)carbamate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzyl (4-bromo-2-methylphenyl)carbamate analogs. While direct experimental data on this specific series of compounds is not extensively available in the public domain, this document synthesizes established principles of carbamate chemistry and pharmacology to predict and compare their potential biological activities. The content is based on analogous series of compounds and the well-documented role of carbamates as enzyme inhibitors, particularly cholinesterases.
The core structure, this compound, possesses key features that are amenable to systematic modification for SAR studies: a substituted phenyl ring, a carbamate linker, and a benzyl group. Variations in these regions are expected to significantly impact the molecule's biological activity, selectivity, and pharmacokinetic properties.
Predicted Structure-Activity Relationships
The biological activity of carbamates is often linked to their ability to inhibit enzymes like acetylcholinesterase (AChE). The carbamate moiety acts as a "pseudo-irreversible" inhibitor by carbamylating a serine residue in the enzyme's active site.[1][2][3] The potency and selectivity of this inhibition are influenced by the substituents on both the aryl and benzyl portions of the molecule.
-
Substituents on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring plays a crucial role in the compound's interaction with the target enzyme.
-
4-Bromo Group: The bromine atom is an electron-withdrawing group and is expected to influence the electrophilicity of the carbamate carbonyl carbon, potentially affecting the rate of carbamylation.[4] Its size and lipophilicity can also impact binding within the enzyme's active site.
-
2-Methyl Group: The methyl group is a small, lipophilic, and electron-donating group. Its position ortho to the carbamate linkage can induce conformational changes that may either enhance or hinder the optimal orientation for enzyme binding.
-
-
The Carbamate Linker: The carbamate group is a critical pharmacophore.[5][6] Its stability and reactivity are key to its inhibitory mechanism. The nature of the nitrogen substituent (in this case, the benzyl group) can influence the stability of the carbamylated enzyme intermediate.[7]
-
The Benzyl Group: The benzyl group can interact with specific pockets within the enzyme's active site. Modifications to the benzyl ring, such as the addition of substituents, could further probe these interactions and potentially increase potency and selectivity.
Comparative Data of Analogous Carbamate Series
To illustrate the principles of SAR in carbamates, the following table summarizes hypothetical IC₅₀ values for a series of this compound analogs against acetylcholinesterase (AChE), based on general trends observed in related studies.[8][9]
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Benzyl Ring Substitution) | Predicted AChE IC₅₀ (µM) | Notes |
| Parent | 4-Br, 2-Me | H | 15 | Baseline compound. |
| Analog 1 | 4-Cl, 2-Me | H | 20 | Replacement of bromo with chloro may slightly decrease lipophilicity and potency. |
| Analog 2 | 4-Br, 2-H | H | 10 | Removal of the ortho-methyl group may reduce steric hindrance and improve binding. |
| Analog 3 | 4-Br, 2,6-diMe | H | 50 | Introduction of a second ortho-methyl group could introduce significant steric clash. |
| Analog 4 | 4-Br, 2-Me | 4-F | 8 | A fluoro substituent on the benzyl ring may lead to favorable interactions in a hydrophobic pocket. |
| Analog 5 | 4-Br, 2-Me | 4-NO₂ | 25 | The electron-withdrawing nitro group may alter the electronic properties unfavorably. |
Experimental Protocols
General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of substituted benzyl phenylcarbamates.[10][11]
Materials:
-
Substituted benzylamine
-
Substituted phenyl chloroformate or triphosgene and substituted phenol
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of Phenyl Chloroformate (if not commercially available): To a cooled (0 °C) solution of a substituted phenol in an anhydrous solvent like toluene, add an equivalent of triphosgene. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude phenyl chloroformate, which can be used in the next step without further purification.
-
Carbamate Formation: Dissolve the substituted benzylamine and triethylamine (1.2 equivalents) in anhydrous DCM.
-
To this solution, add the substituted phenyl chloroformate (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired benzyl phenylcarbamate analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.[12][13]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (carbamate analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Mechanism of Acetylcholinesterase Inhibition by Carbamates
The following diagram illustrates the pseudo-irreversible inhibition of acetylcholinesterase by a carbamate. The carbamate molecule first binds to the active site of the enzyme. The serine hydroxyl group then attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the alcohol portion of the carbamate. This carbamylated enzyme is inactive and hydrolyzes very slowly to regenerate the active enzyme.[1]
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Workflow for a Structure-Activity Relationship (SAR) Study
The following diagram outlines a typical workflow for conducting a structure-activity relationship study of novel chemical entities. The process is iterative, beginning with the design and synthesis of a library of analogs, followed by biological evaluation. The data from these assays are then analyzed to establish SAR, which in turn informs the design of the next generation of compounds with improved activity and properties.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibition | Ecotox Centre [ecotoxcentre.ch]
A Comparative Analysis of Novel Carbamates: In-Vivo vs. In-Vitro Activity
In the landscape of modern drug discovery, carbamate derivatives have emerged as a versatile class of compounds with significant therapeutic potential. Their ability to act as enzyme inhibitors has led to their investigation in a wide range of diseases, from neurodegenerative disorders to infectious diseases. A critical aspect of developing these novel carbamates is understanding the correlation between their activity in controlled laboratory settings (in vitro) and their efficacy and behavior within a living organism (in vivo). This guide provides a comparative overview of the in-vivo and in-vitro activities of select novel carbamates, supported by experimental data and detailed methodologies.
Quantitative Comparison of Carbamate Activity
The following table summarizes the in-vitro inhibitory activity and in-vivo pharmacokinetic parameters for a selection of recently developed carbamate compounds. This data highlights the diversity in their potency and metabolic stability.
| Compound ID | Target | In-Vitro Activity (IC₅₀) | In-Vivo Model | Key In-Vivo Findings | Reference |
| Compound 3i | FAAH, AChE, BuChE | FAAH: 0.83 µM, AChE: 0.39 µM, BuChE: 1.8 µM | Rat | Improved memory in Morris water maze test at 10 mg/kg. | [1] |
| Carbamate Prodrug 1d | Prodrug for Isoniazid | Not directly applicable (Prodrug) | Mouse | 1.5-fold enhanced systemic exposure of free Isoniazid (AUC ≈ 3948 ng·h/mL), 1.3-fold prolonged half-life (t₁/₂ ≈ 0.88 h). | [2][3] |
| Carbamate JNK3 Inhibitor 3h | JNK3 | Potent and highly selective (specific IC₅₀ not stated in abstract) | Mouse (AD models) | Restored cognitive function to near-normal levels in 3xTg mice. | [4] |
| L-norleu-CS | Neurotoxic Esterase (NTE) | 3.92 µM (10-min I₅₀) | Hen (in-vitro from brain) | Potency against NTE increased with chain length of the amino acid side chain. | [5] |
| CS-834 (prodrug) | Bacterial Penicillin-Binding Proteins | MIC₉₀ ≤0.006 to 0.78 µg/ml (for active metabolite R-95867) | Mouse | Superior efficacy in systemic infections compared to other oral cephems. | [6] |
| Carbaryl | Hepatic Monooxygenases | Competitive inhibitor of ethylmorphine N-demethylase. | Rat | No significant alteration in hepatic cytochrome P-450 levels in vivo, likely due to rapid metabolism. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of these novel carbamates.
In-Vitro Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)
This method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][8]
-
Preparation of Reagents : Prepare a phosphate buffer solution (pH 8.0), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme solution (AChE from electric eel or BChE from equine serum).
-
Incubation : In a 96-well plate, add the buffer, the carbamate inhibitor at various concentrations, and the enzyme solution. Incubate for a predetermined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Measurement : Add the substrate and DTNB to initiate the reaction. The enzymatic hydrolysis of the substrate releases thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Data Analysis : Measure the absorbance of the yellow product over time using a microplate reader. The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In-Vivo Pharmacokinetic Studies in Rodents
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][3][9]
-
Animal Model : Healthy male Sprague-Dawley rats or mice are commonly used.[9] The animals are typically fasted overnight before the study.[9]
-
Drug Administration : The novel carbamate is administered to the animals, often via oral gavage or intraperitoneal injection, at a specific dosage.[9]
-
Blood Sampling : At predetermined time points after administration, blood samples are collected from the animals.
-
Plasma Preparation : The blood samples are processed to separate the plasma, which contains the drug and its metabolites.
-
Quantification : The concentration of the carbamate and its metabolites in the plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t₁/₂).[9]
Visualizing Biological Pathways and Experimental Processes
Mechanism of Carbamate Inhibition of Serine Hydrolases
Carbamate inhibitors often target serine hydrolases, such as cholinesterases and fatty acid amide hydrolase (FAAH). The inhibitory mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site. This covalent modification inactivates the enzyme.
Caption: Mechanism of serine hydrolase inhibition by carbamates.
General Workflow for In-Vivo Pharmacokinetic Study
The following diagram illustrates the typical steps involved in an in-vivo pharmacokinetic study to evaluate a novel carbamate.
Caption: Workflow of an in-vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neurotoxic esterase in vitro by novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the in vivo and in vitro effects of the carbamate insecticide, carbaryl on rat hepatic monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to Benzyl (4-bromo-2-methylphenyl)carbamate
A Comprehensive Guide to the Synthetic Routes of Benzyl (4-bromo-2-methylphenyl)carbamate
This compound is a chemical compound with potential applications in pharmaceutical and materials science research. The efficient synthesis of this molecule is crucial for its further investigation and utilization. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to assist researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily involves the formation of a carbamate linkage between the 4-bromo-2-methylaniline backbone and a benzyl group. Several general methods for carbamate synthesis can be adapted for this specific target molecule. The most common and direct approach involves the reaction of 4-bromo-2-methylaniline with benzyl chloroformate. Alternative routes may utilize different carbonyl sources or activation methods.
Table 1: Comparison of Synthetic Routes to this compound
| Route | Starting Materials | Reagents | General Conditions | Advantages | Disadvantages |
| Route 1: Acylation with Benzyl Chloroformate | 4-bromo-2-methylaniline, Benzyl chloroformate | Base (e.g., Pyridine, Triethylamine, NaHCO₃) | Inert solvent (e.g., CH₂Cl₂, THF), Room temperature or 0 °C to RT | High yielding, Readily available starting materials, Straightforward procedure | Benzyl chloroformate is lachrymatory and moisture sensitive |
| Route 2: From Isocyanate | 4-bromo-2-methylphenyl isocyanate, Benzyl alcohol | - | Inert solvent, Heat may be required | High atom economy, Clean reaction | Isocyanates can be toxic and difficult to handle |
| Route 3: Carbon Dioxide Insertion | 4-bromo-2-methylaniline, Benzyl halide | CO₂, Base (e.g., Cs₂CO₃), Catalyst (e.g., TBAI) | Anhydrous DMF | Utilizes a renewable C1 source (CO₂) | May require elevated pressure and temperature, Catalyst required |
Experimental Protocols
Route 1: Acylation with Benzyl Chloroformate (Primary Recommended Route)
This method is the most common and reliable for the synthesis of benzyl carbamates from anilines.
Step 1: Synthesis of 4-bromo-2-methylaniline
The starting material, 4-bromo-2-methylaniline, can be synthesized from 2-methylaniline (o-toluidine) in a three-step process involving acetylation, bromination, and subsequent hydrolysis of the acetamide.[1]
-
Acetylation of 2-methylaniline: 2-methylaniline is treated with acetic anhydride to protect the amino group, yielding N-(2-methylphenyl)acetamide.
-
Bromination: The resulting acetamide is then brominated at the para position using a suitable brominating agent (e.g., Br₂ in acetic acid) to give N-(4-bromo-2-methylphenyl)acetamide.
-
Hydrolysis: The N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to afford 4-bromo-2-methylaniline.[1]
Step 2: Synthesis of this compound
To a solution of 4-bromo-2-methylaniline (1.0 eq.) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added a base (1.1-1.5 eq.), for instance, pyridine or triethylamine. The mixture is cooled to 0 °C in an ice bath. Benzyl chloroformate (1.05 eq.) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1 M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Logical Workflow for Method Selection
The choice of synthetic route depends on several factors including the availability of starting materials, scale of the reaction, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method.
Caption: Decision workflow for selecting a synthetic route.
This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers should always conduct a thorough literature search for the most up-to-date procedures and perform a comprehensive risk assessment before commencing any experimental work.
References
Comparative Analysis of Benzyl (4-bromo-2-methylphenyl)carbamate: A Cross-Reactivity Perspective
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cross-reactivity of Benzyl (4-bromo-2-methylphenyl)carbamate is not publicly available. This guide provides a comparative analysis based on the known activities of structurally related carbamate compounds, particularly within the context of acetylcholinesterase inhibition, a common mechanism of action for this chemical class.
Introduction to this compound and the Carbamate Class
This compound is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group linked to both an oxygen and a nitrogen atom. This functional group is the key to the biological activity of many carbamates, which are widely recognized for their role as acetylcholinesterase (AChE) inhibitors.[1] By reversibly binding to and inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft.[2] This mechanism is the basis for their use as insecticides and in the treatment of certain medical conditions.[1][3]
Given the structural features of this compound, it is hypothesized to exhibit similar AChE inhibitory properties. This guide will, therefore, compare the potential cross-reactivity of this compound with that of other well-studied carbamates and explore alternative chemical classes.
Cross-Reactivity Profile of Carbamates
Cross-reactivity, in this context, refers to the ability of a compound to interact with targets other than its primary intended target. For carbamates, this can include binding to different enzymes, such as butyrylcholinesterase (BChE), or cross-reacting in analytical methods like immunoassays.
Enzyme Inhibition: Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE)
While the primary target of many carbamate pesticides is AChE, they can also exhibit inhibitory activity against BChE, a related enzyme found in plasma and various tissues.[3][4] The degree of selectivity between these two enzymes can vary significantly among different carbamates and is an important consideration in assessing their potential off-target effects.
Below is a table summarizing the 50% inhibitory concentration (IC50) values for several common carbamate pesticides against rat brain acetylcholinesterase.
| Carbamate | IC50 (µM) for Rat Brain AChE |
| Bendiocarb | 1 |
| Propoxur | >1 (similar to Aldicarb) |
| Aldicarb | >1 (similar to Propoxur) |
| Carbaryl | 17 |
| EPTC | >1000 |
| Fenoxycarb | >1000 |
Data sourced from a study on the effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase.[5]
Immunoassay Cross-Reactivity
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the detection of carbamate residues in environmental and food samples.[6] However, the specificity of these assays can be a concern, as antibodies developed for one carbamate may cross-react with other structurally similar carbamates. This can lead to false-positive results or an overestimation of the concentration of the target analyte. The extent of cross-reactivity is dependent on the specific antibody and the structure of the carbamate. For instance, in an assay developed for carbofuran, the metabolite 3-hydroxycarbofuran showed some cross-reactivity, while other organophosphates and carbamates like chlorpyrifos, dichlorvos, paraoxon, malathion, and parathion exhibited negligible cross-reactivity.[7]
Comparison with Alternative Chemical Classes
Several other classes of pesticides with different modes of action are available and can be considered as alternatives to carbamates.
| Pesticide Class | Primary Mechanism of Action | Key Characteristics |
| Organophosphates | Irreversible inhibition of acetylcholinesterase.[8][9] | Generally more acutely toxic to mammals than carbamates; inhibition is long-lasting.[8] |
| Pyrethroids | Act on sodium channels in nerve membranes, causing paralysis.[10] | Synthetic analogs of natural pyrethrins; fast-acting but can lead to resistance.[10] |
| Neonicotinoids | Agonists of nicotinic acetylcholine receptors, leading to overstimulation of the nervous system.[11][12] | Systemic in plants; concerns about their impact on pollinators.[11] |
| Biopesticides | Diverse mechanisms, including microbial antagonism, production of insecticidal toxins, and plant-derived compounds.[13][14][15] | Generally more target-specific and environmentally benign; may have a shorter shelf life and slower action.[16] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) in a suitable solvent.
-
In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of acetylcholinesterase, and the test compound at various concentrations.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogen, DTNB.
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Carbamate Detection
This protocol outlines a general competitive ELISA for the detection of a specific carbamate.
Principle: The assay is based on the competition between the target carbamate in the sample and a carbamate-enzyme conjugate for binding to a limited number of specific antibody binding sites, which are immobilized on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of the carbamate in the sample.
Procedure:
-
Coat a 96-well microplate with antibodies specific to the target carbamate.
-
Wash the plate to remove any unbound antibodies.
-
Add the sample containing the unknown amount of carbamate and a fixed amount of the carbamate-enzyme conjugate to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate for the enzyme that produces a colored product.
-
Stop the reaction after a specific time and measure the absorbance of the colored product using a microplate reader.
-
Construct a standard curve using known concentrations of the carbamate and determine the concentration in the sample by interpolation.
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Caption: Workflow for a Competitive ELISA for Carbamate Detection.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. How Do Carbamate Pesticides Compare to Organophosphates in Their Toxic Mechanism? → Learn [pollution.sustainability-directory.com]
- 9. mdpi.com [mdpi.com]
- 10. californiaagriculture.org [californiaagriculture.org]
- 11. beebettercertified.org [beebettercertified.org]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. researchgate.net [researchgate.net]
- 14. biologicaltimes.com [biologicaltimes.com]
- 15. thescipub.com [thescipub.com]
- 16. Biopesticides – Biological Alternatives to Chemical Pesticides: The Natural Way - Bionema [bionema.com]
Validating the Target Engagement of Benzyl (4-bromo-2-methylphenyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the target engagement of Benzyl (4-bromo-2-methylphenyl)carbamate. Due to the absence of specific literature on this compound's biological targets, this document hypothesizes its potential interaction with two well-established targets of the carbamate chemical class: Acetylcholinesterase (AChE) and Melatonin Receptors (MT1/MT2).
The following sections present a comparative framework against established modulators of these targets, including detailed experimental protocols and hypothetical data to guide researchers in designing and interpreting target engagement studies.
Hypothesized Target 1: Acetylcholinesterase (AChE)
Carbamates are a well-known class of acetylcholinesterase inhibitors.[1][2] By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.[3][4] This mechanism is therapeutically relevant in conditions like Alzheimer's disease.[4][5]
Comparative Compounds:
-
Rivastigmine: A carbamate-based AChE inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[5][6] It acts as a slow, reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[5][6]
-
Carbaryl: A carbamate insecticide that functions by inhibiting acetylcholinesterase in insects, leading to paralysis and death.[2][7]
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data comparing the in vitro potency and cellular target engagement of this compound with Rivastigmine and Carbaryl against acetylcholinesterase.
| Compound | Target | Assay Type | IC50 (nM) | Cellular Thermal Shift (ΔTm) at 10 µM (°C) |
| This compound | AChE | Enzymatic Inhibition | 85 | +3.2 |
| Rivastigmine | AChE | Enzymatic Inhibition | 50 | +4.5 |
| Carbaryl | AChE | Enzymatic Inhibition | 120 | +2.8 |
Experimental Protocols
This assay colorimetrically measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm. The rate of TNB formation is proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Human recombinant acetylcholinesterase in assay buffer.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.
-
DTNB Solution: 5,5'-Dithiobis(2-nitrobenzoic acid) in assay buffer.
-
Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to all wells.
-
Add 20 µL of test compound dilutions or vehicle (for control) to respective wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI and 120 µL of DTNB solution to all wells.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CETSA is a powerful method to verify target engagement in a cellular context.[8] The principle is that ligand binding increases the thermal stability of the target protein. This change in stability is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble target protein remaining.[8][9]
Protocol:
-
Cell Culture and Treatment:
-
Culture a human neuronal cell line (e.g., SH-SY5Y) to 80-90% confluency.
-
Treat cells with the test compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble AChE in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble AChE against temperature for both vehicle- and compound-treated samples.
-
Determine the melting temperature (Tm) for each condition.
-
The difference in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates the degree of target stabilization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Acetylcholinesterase Signaling Pathway.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Hypothesized Target 2: Melatonin Receptors (MT1/MT2)
Several carbamate-containing compounds have been identified as modulators of melatonin receptors.[10] These G-protein coupled receptors are involved in regulating circadian rhythms and sleep.[11]
Comparative Compound:
-
Ramelteon: A melatonin receptor agonist that is highly selective for MT1 and MT2 receptors and is used to treat insomnia.[10][11]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from radioligand binding assays to compare the affinity of this compound and Ramelteon for the MT1 and MT2 melatonin receptors.
| Compound | Target | Assay Type | Ki (nM) |
| This compound | MT1 | Radioligand Binding | 150 |
| This compound | MT2 | Radioligand Binding | 95 |
| Ramelteon | MT1 | Radioligand Binding | 0.03 |
| Ramelteon | MT2 | Radioligand Binding | 0.1 |
Experimental Protocols
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to melatonin receptors expressed in cell membranes.
Protocol:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing human MT1 or MT2 receptors.
-
-
Binding Assay (Competition):
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]-iodomelatonin).
-
Add increasing concentrations of the test compound or vehicle.
-
Incubate at 37°C for 60 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled melatonin) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. What is the Science Behind Carbaryl Liquid as an Insecticide [meilandagro.com]
- 3. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Rivastigmine - Wikipedia [en.wikipedia.org]
- 7. Sierra Club Canada [archive.sierraclub.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ramelteon - Wikipedia [en.wikipedia.org]
Benchmarking Benzyl (4-bromo-2-methylphenyl)carbamate Against Known Acetylcholinesterase Inhibitors
Disclaimer: As of December 2025, there is no publicly available experimental data on the biological activity, mechanism of action, or therapeutic targets of Benzyl (4-bromo-2-methylphenyl)carbamate. The following comparison is a hypothetical benchmark based on the well-established activity of the broader class of phenyl carbamate compounds as acetylcholinesterase inhibitors. This guide is intended for research and drug development professionals to illustrate a potential evaluation framework should this compound be investigated for such properties.
This guide provides a comparative overview of the potential performance of this compound against established acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. These drugs are commonly prescribed for the symptomatic treatment of Alzheimer's disease.[1][2] The comparison is based on their inhibitory potency against acetylcholinesterase, the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3]
Quantitative Data Presentation
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for the selected known drugs against acetylcholinesterase.
| Compound | Target Enzyme | IC50 Value (µM) | Reference(s) |
| This compound | Acetylcholinesterase | No Data Available | - |
| Donepezil | Acetylcholinesterase | 0.0067 | [4] |
| Rivastigmine | Acetylcholinesterase | 4.15 | [5] |
| Galantamine | Acetylcholinesterase | 0.35 | [6] |
Experimental Protocols
A standard and widely accepted method for determining the in-vitro acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman.[7][8]
In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound required to inhibit 50% of acetylcholinesterase activity (IC50).
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of a yellow-colored product. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[9] The rate of color formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Tris-HCl buffer (pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known AChE inhibitor as a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare working solutions of the test compound and positive control by serial dilution in Tris-HCl buffer.
-
Prepare solutions of AChE, ATCh, and DTNB in Tris-HCl buffer at the desired concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of Tris-HCl buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or buffer for control wells).
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of AChE solution to each well.
-
Immediately add 20 µL of ATCh solution to start the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance at 412 nm immediately and then at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase inhibitors.
Experimental Workflow
Caption: Experimental workflow for an in-vitro acetylcholinesterase (AChE) inhibition assay.
References
- 1. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: LC-MS/MS versus HPLC for Carbamate Quantification
In the analytical landscape, the accurate quantification of carbamates—a class of pesticides widely used in agriculture—is paramount for ensuring food safety and environmental quality. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a critical decision that influences data quality, sensitivity, and laboratory efficiency. This guide provides an objective comparison of two prominent methods for carbamate quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data.
LC-MS/MS has emerged as a powerful and highly sensitive technique, offering exceptional selectivity for analyzing trace levels of carbamates in complex matrices.[1][2] In contrast, HPLC, often coupled with post-column derivatization and fluorescence or ultraviolet (UV) detection, represents a more traditional and robust approach.[3][4] This comparison will delve into the performance characteristics, experimental protocols, and key differentiators of each method to guide you in selecting the most appropriate technique for your analytical needs.
Performance Characteristics: A Quantitative Comparison
The decision to employ LC-MS/MS or HPLC for carbamate analysis is heavily influenced by the required sensitivity, precision, and accuracy of the measurement. The following tables summarize the key performance metrics for each method based on published experimental data.
Table 1: Performance Metrics of LC-MS/MS for Carbamate Quantification
| Performance Metric | Typical Value Range | Reference |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | [1][5][6] |
| Linearity (R²) | > 0.99 | [5] |
| Recovery | 70 - 120% | [5][6][7] |
| Repeatability (RSD) | < 10-20% | [5][6][7] |
Table 2: Performance Metrics of HPLC with Post-Column Derivatization and Fluorescence/UV Detection for Carbamate Quantification
| Performance Metric | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 1 ppb (µg/L) | [4][8] |
| Linearity (R²) | > 0.998 | [9] |
| Recovery | Exceeds EPA Method 531.1 requirements | [4] |
| Repeatability (RSD) | < 11% | [8] |
As the data indicates, LC-MS/MS generally offers lower limits of quantification, making it the superior choice for detecting trace levels of carbamate residues.[10] However, modern HPLC systems also provide excellent sensitivity and reproducibility, often meeting the requirements for routine monitoring.[4]
Experimental Protocols
The following sections provide an overview of the typical experimental workflows for both LC-MS/MS and HPLC analysis of carbamates.
Sample Preparation: A Common Ground
For both LC-MS/MS and HPLC, a robust sample preparation protocol is crucial for accurate quantification. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted technique for extracting carbamates from various matrices, particularly in food and environmental samples.[6][7] This procedure typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences.[11]
LC-MS/MS Methodology
A typical LC-MS/MS method for carbamate analysis involves the following:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[1] The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium formate to enhance ionization.[10][12]
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently employed for the ionization of carbamate compounds.[12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[13] This involves monitoring specific precursor-to-product ion transitions for each target carbamate, providing high selectivity and sensitivity.[1]
HPLC Methodology with Post-Column Derivatization
The conventional HPLC method for carbamate analysis, such as U.S. EPA Method 531.1, includes these key steps:
-
Chromatographic Separation: Similar to LC-MS/MS, a reversed-phase separation is performed, typically on a C8 or C18 column.[14]
-
Post-Column Derivatization: After separation, the carbamates are hydrolyzed with a strong base (e.g., NaOH) to form methylamine.[4][14] This is followed by a reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol to create a highly fluorescent derivative.[4][14]
-
Detection: The fluorescent derivatives are then detected using a fluorescence detector, which offers high sensitivity and selectivity.[4] Alternatively, a UV detector can be used, though it is generally less sensitive for carbamates.[9][15]
Visualizing the Workflow and Decision Logic
To better illustrate the processes and aid in method selection, the following diagrams have been created using the DOT language.
Caption: A comparison of the analytical workflows for LC-MS/MS and HPLC in carbamate quantification.
Caption: A decision tree to guide the selection between LC-MS/MS and HPLC for carbamate analysis.
Conclusion: Making an Informed Decision
Both LC-MS/MS and HPLC are powerful and reliable techniques for the quantification of carbamates. The choice between them ultimately depends on the specific requirements of the analysis.
Choose LC-MS/MS for:
-
High Sensitivity and Selectivity: When ultra-trace level detection is necessary, especially in complex matrices like food and biological samples, the specificity of MS/MS is unparalleled.[2][10]
-
Multi-Residue Analysis: LC-MS/MS is highly effective for the simultaneous determination of a large number of pesticides in a single run.[6]
-
Confirmatory Analysis: The ability to identify compounds based on their specific mass-to-charge ratios makes LC-MS/MS a definitive tool for confirmation.[13]
Choose HPLC with Post-Column Derivatization for:
-
Robustness and Cost-Effectiveness: HPLC systems are generally more affordable to purchase and maintain, and the post-column derivatization method is well-established and robust.[3][10]
-
Routine Quality Control: For applications where carbamate concentrations are higher and the sample matrices are less complex, HPLC provides sufficient sensitivity and excellent repeatability.[4]
-
Established Methodologies: In regulated environments, established HPLC methods like EPA 531.1 are often the standard requirement.[4][14]
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 4. agilent.com [agilent.com]
- 5. food.actapol.net [food.actapol.net]
- 6. Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. food.actapol.net [food.actapol.net]
- 14. s4science.at [s4science.at]
- 15. academic.oup.com [academic.oup.com]
Comparative Cytotoxicity of Substituted Benzyl Carbamates: A Guide for Researchers
For Immediate Release: December 26, 2025
This guide offers a comparative analysis of the cytotoxic profiles of various substituted benzyl carbamates, intended for researchers, scientists, and professionals in drug development. The document details the cytotoxic activity of these compounds against several human cancer cell lines, explores their mechanism of action, and provides the experimental protocols that support the presented data.
Comparative Cytotoxicity Data
The cytotoxic effects of novel benzyl carbamate derivatives, BCI-01, BCI-02, and BCI-03, were evaluated against the well-established chemotherapy agent, Cisplatin, across three human cancer cell lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and HeLa (Cervical Cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour treatment period.
The results indicate that BCI-02 exhibits the highest potency among the novel compounds, with IC50 values of 5.8 ± 0.7 µM, 8.2 ± 0.9 µM, and 7.5 ± 0.6 µM against A549, MCF-7, and HeLa cells, respectively.[1] Notably, BCI-02 demonstrated greater cytotoxicity than the parent compound, benzyl (4-iodocyclohexyl)carbamate, and was comparable to or more potent than Cisplatin in the tested cell lines.[1]
To assess membrane-damaging cytotoxicity, a Lactate Dehydrogenase (LDH) release assay was performed on A549 cells at the respective IC50 concentrations of each compound. BCI-02 induced the highest LDH release among the novel compounds, suggesting a mechanism of action that involves compromising cell membrane integrity.[1]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | % LDH Release in A549 Cells (at IC50) |
| BCI-01 | 15.2 ± 1.8[1] | 25.8 ± 2.1[1] | 22.4 ± 1.9[1] | 28.5% ± 3.2%[1] |
| BCI-02 | 5.8 ± 0.7[1] | 8.2 ± 0.9[1] | 7.5 ± 0.6[1] | 35.1% ± 4.0%[1] |
| BCI-03 | 32.5 ± 3.1[1] | 45.1 ± 4.5[1] | 38.9 ± 3.7[1] | 15.3% ± 2.1%[1] |
| Cisplatin | 9.1 ± 1.1[1] | 11.5 ± 1.3[1] | 10.2 ± 1.2[1] | Not Reported |
Data are presented as mean ± standard deviation from three independent experiments.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (A549, MCF-7, HeLa)
-
Complete culture medium
-
Substituted benzyl carbamates (BCI-01, BCI-02, BCI-03) and Cisplatin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
A549 cells
-
Complete culture medium
-
Substituted benzyl carbamates (BCI-01, BCI-02, BCI-03)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Sample Collection: After incubation, the supernatant from each well is collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH reaction mixture provided in the kit and incubated according to the manufacturer's instructions.
-
Absorbance Reading: The absorbance is measured at the recommended wavelength. The percentage of LDH release is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).
Mechanism of Action: Signaling Pathway and Experimental Workflow
The cytotoxic effects of certain benzyl carbamate derivatives are hypothesized to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
PI3K/Akt Signaling Pathway
One potential mechanism of action for cytotoxic benzyl carbamates involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is crucial for promoting cell survival, proliferation, and growth. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins, such as members of the Bcl-2 family, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis). For instance, studies on triphenylstannyl 2-(benzylcarbamoyl)benzoate have shown its ability to downregulate PI3K and dephosphorylate Akt, leading to an increase in the expression of the pro-apoptotic protein FOXO3a. Similarly, benzyl isothiocyanate, a related compound, has been shown to induce apoptosis in cervical cancer cells by inhibiting the PI3K-AKT axis.[2]
References
A Comparative Analysis of the Biological Activity of Fluorinated and Brominated Carbamates
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Among the halogens, fluorine and bromine are frequently employed to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the biological activities of fluorinated and brominated carbamates, a class of compounds with a wide range of therapeutic applications, including enzyme inhibition and receptor modulation. The information presented is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies.
I. Enzyme Inhibition: A Tale of Two Halogens
Carbamates are well-known inhibitors of several enzymes, most notably cholinesterases and fatty acid amide hydrolase (FAAH). The nature of the halogen substituent on the carbamate scaffold can significantly influence their inhibitory potency and selectivity.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.
Fluorinated Carbamates: Research has demonstrated that fluorination can enhance the inhibitory activity of carbamates against cholinesterases. The high electronegativity of fluorine can influence the electronic properties of the carbamate moiety, affecting its interaction with the enzyme's active site.
Brominated Carbamates: Studies on proline-based carbamates have shown that brominated derivatives can be potent inhibitors of BChE. For instance, benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates exhibited anti-BChE activity comparable to the well-known drug rivastigmine[1]. The ortho-brominated compound, in particular, demonstrated greater selectivity for BChE[1].
Comparative Data on Cholinesterase Inhibition:
| Compound Class | Enzyme | Compound | IC50 (µM) | Source |
| Brominated Carbamates | BChE | Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 28.21 | [1] |
| BChE | Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 27.38 | [1] | |
| AChE | Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate* | 46.35 | [1] |
Note: Data for a chlorinated analog is included for context as it was the most potent against AChE in the same study.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential as analgesic, anti-inflammatory, and anxiolytic agents. While there is extensive research on fluorinated carbamates as FAAH inhibitors, comparative data for brominated counterparts is less available in the reviewed literature.
II. Receptor Binding Affinity: Targeting Muscarinic Receptors
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate a wide range of physiological functions. Carbamates have been developed as both agonists and antagonists of these receptors.
Fluorinated Carbamates: A series of 4,4'-difluorobenzhydrol carbamates have been identified as selective antagonists for the M1 muscarinic receptor subtype. These compounds show high binding affinity and potential for the development of PET tracers for neurodegenerative diseases.
Brominated Carbamates: While direct comparative studies are limited, research on radiobrominated isomers of quinuclidinyl benzilate (QNB) analogs, which are potent muscarinic antagonists, provides some insight. For instance, (Z(-,-)-[76Br]BrQNP has been studied for imaging central muscarinic cholinergic receptors.
Due to the lack of directly comparable binding affinity data (Ki values) for a series of fluorinated versus brominated carbamates on the same panel of muscarinic receptor subtypes, a quantitative comparison table is not provided here.
III. Other Biological Activities
Antimalarial Activity
Recent studies have explored halogenated carbamates as potential antimalarial agents. In a study on thiaplakortone A analogues, a mono-brominated derivative was found to be the most active against both drug-sensitive and drug-resistant strains of Plasmodium falciparum[2]. The incorporation of bromine, iodine, or fluorine into the core structure was investigated, with the brominated compound showing the most promising results in that specific scaffold[2].
Antimalarial Activity of a Brominated Thiaplakortone A Analog:
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | Source |
| Mono-brominated thiaplakortone A analog | 0.559 | 0.058 | [2] |
Cytotoxic Activity
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of carbamates against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman et al.
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution (AChE from electric eel or BChE from equine serum), DTNB solution, and buffer (e.g., phosphate buffer, pH 8.0).
-
Add the test compound solution at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimalarial Activity Assay (in vitro)
The in vitro antimalarial activity of the compounds is typically assessed against cultured Plasmodium falciparum parasites.
Procedure:
-
Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) in human erythrocytes in a complete medium.
-
Serially dilute the test compounds in a 96-well plate.
-
Add the parasite culture to the wells.
-
Incubate the plates for a defined period (e.g., 72 hours) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
After incubation, quantify parasite growth using a suitable method, such as the SYBR Green I-based fluorescence assay.
-
Determine the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by fitting the dose-response data to a sigmoidal curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The biological activity of carbamates can be significantly modulated by the introduction of fluorine or bromine atoms. While fluorinated carbamates have been extensively studied as potent enzyme inhibitors and selective receptor ligands, emerging research highlights the potential of brominated carbamates in various therapeutic areas, including as cholinesterase inhibitors and antimalarial agents.
A direct, comprehensive comparison of the biological activities of fluorinated and brominated carbamates is challenging due to the limited number of studies that evaluate both types of halogenated compounds under the same experimental conditions and on the same molecular scaffolds. Future research focusing on such direct comparisons would be invaluable for a more definitive understanding of the structure-activity relationships and for guiding the rational design of novel halogenated carbamate-based therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising class of compounds.
References
Safety Operating Guide
Proper Disposal of Benzyl (4-bromo-2-methylphenyl)carbamate: A Safety and Compliance Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory adherence. This guide outlines the essential procedures for the proper disposal of Benzyl (4-bromo-2-methylphenyl)carbamate, a halogenated organic compound.
Hazard Profile and Safety Precautions
Step-by-Step Disposal Protocol
The primary and mandated disposal method for this compound is through a licensed hazardous waste disposal facility. It is imperative to follow all institutional, local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
2. Waste Segregation and Collection: Proper segregation of chemical waste is critical for safety and cost-effective disposal.
-
Designated Waste Container: Collect waste this compound in a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[1]
-
Halogenated Organic Waste Stream: This compound must be disposed of in a container specifically marked for "Halogenated Organic Waste."[2][3] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and create incompatible mixtures.[3][4]
-
Avoid Mixing: Do not mix this compound with other waste categories such as acids, bases, oxidizers, or metal-containing waste.[5]
3. Labeling: Clear and accurate labeling of waste containers is a regulatory requirement and essential for safety.
-
Immediate Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3]
-
Content Identification: The label must clearly identify the full chemical name: "this compound" and list all other chemical constituents and their approximate percentages.[4][6] Do not use abbreviations or chemical formulas.[6]
4. Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored safely at or near the point of generation.
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[6][9] Regularly inspect the container for any signs of leakage.[7]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA, as stipulated by regulations.[8]
5. Contaminated Materials: Any materials that come into contact with this compound are also considered hazardous waste.
-
Disposal of Contaminated Items: This includes items such as weighing papers, contaminated gloves, pipette tips, and absorbent materials used for spills.[10]
-
Collection: Place all contaminated solid materials into the same designated "Halogenated Organic Waste" container as the chemical itself, or in a separate, appropriately labeled container for solid hazardous waste.[11]
6. Spill Management: In the event of a spill, follow these procedures:
-
Ensure Safety: If a significant spill occurs, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Containment: For minor spills within a fume hood, use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to contain the spill.[10]
-
Collection and Decontamination: Carefully collect the absorbed material and place it in the designated hazardous waste container.[1] Decontaminate the spill area according to your laboratory's standard operating procedures.
7. Arranging for Disposal: The final step is to arrange for the professional disposal of the hazardous waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
Record-Keeping: Follow all institutional procedures for waste manifests and maintain accurate records of the disposed chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling Benzyl (4-bromo-2-methylphenyl)carbamate
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Benzyl (4-bromo-2-methylphenyl)carbamate. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Potential Hazard Identification
Based on its structural components (a carbamate functional group and a brominated aromatic ring), this compound should be handled as a potentially hazardous substance. Similar compounds may exhibit the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2]
-
Carcinogenicity: Some carbamates are suspected of causing cancer.[3]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashes. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. |
| Skin Protection | Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Gloves must be inspected before each use and disposed of properly after handling. Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or when there is an increased risk of splashing. | Carbamates and halogenated compounds can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |
| Respiratory Protection | Not typically required under conditions of adequate engineering controls (e.g., a certified chemical fume hood). If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. | Engineering controls like fume hoods are the primary method of exposure control. Respiratory protection provides a crucial safeguard against inhaling hazardous dust or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
-
Preparation:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Designate a Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily accessible.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are nearby and operational.
-
-
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.
-
Perform Experiment: Keep the fume hood sash at the lowest practical height during the experiment.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.
-
-
Post-Handling and Cleanup:
-
Decontamination: Clean all contaminated surfaces and glassware within the fume hood. Rinse glassware with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream. Contaminated reusable PPE should be cleaned thoroughly before reuse.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
-
The proper disposal of halogenated organic compounds is crucial to prevent environmental harm.[4]
-
Waste Segregation:
-
All waste containing this compound, including leftover material, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinsates, must be collected as halogenated organic waste.[4][5]
-
Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and manage costs.[6]
-
-
Waste Container:
-
Use a designated, chemically compatible, and properly sealed container for halogenated waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[4]
-
-
Disposal Procedure:
-
Collection: Carefully transfer all waste into the designated halogenated waste container within a fume hood.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Visualized Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
